Moexipril
Description
Properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDHYUMIORJTA-HSQYWUDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023330 | |
| Record name | Moexipril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moexipril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt., 5.85e-03 g/L | |
| Record name | Moexipril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00691 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moexipril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103775-10-6, 109715-88-0 | |
| Record name | Moexipril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103775-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moexipril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI-925 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109715880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moexipril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00691 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moexipril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOEXIPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT87C52TJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moexipril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Moexiprilat: A Comprehensive Technical Guide to its Formation, Properties, and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moexiprilat is the active diacid metabolite of the prodrug moexipril, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] This document provides an in-depth technical overview of moexiprilat, focusing on its formation, physicochemical properties, and its mechanism of action. Detailed experimental protocols for its analysis and activity assessment are provided, along with a summary of its pharmacokinetic and pharmacodynamic parameters. Signaling pathways influenced by moexiprilat's activity are also illustrated to provide a comprehensive understanding for research and drug development professionals.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor used for the management of hypertension.[2] Its therapeutic effects are not exerted by the parent drug itself, but rather by its active metabolite, moexiprilat.[3] this compound is designed as a prodrug to enhance oral bioavailability. Following administration, this compound undergoes hydrolysis of its ethyl ester group to form moexiprilat, the pharmacologically active compound.[4][5] This conversion is crucial for its clinical efficacy. Moexiprilat is approximately 1000 times more potent than this compound in inhibiting ACE.[6] This guide delves into the critical aspects of moexiprilat, from its metabolic generation to its molecular interactions and analytical determination.
Formation of Moexiprilat
Moexiprilat is formed in the body through the enzymatic hydrolysis of the ethyl ester group of this compound.[2] This biotransformation is primarily thought to be mediated by carboxyesterases.[6][7] While the liver is a site of this conversion, it is not considered the principal location; other tissues and organs containing carboxyesterases are also likely involved.[6][7] In vitro studies utilizing rat and human liver microsomal preparations have confirmed the metabolic conversion of this compound to moexiprilat.[4][8] Interestingly, rat liver microsomes have been shown to be more effective in producing moexiprilat compared to human liver cell line-derived microsomes.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Monitoring the metabolism of this compound to moexiprilat using high-performance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Monitoring the metabolism of this compound to moexiprilat using high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of this compound to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lipophilicity Landscape of ACE Inhibitors: A Technical Guide to Moexipril and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drugs. Within the class of angiotensin-converting enzyme (ACE) inhibitors, variations in lipophilicity contribute to differences in absorption, distribution, metabolism, and excretion (ADME), as well as tissue penetration and duration of action. This technical guide provides an in-depth analysis of the lipophilicity of moexipril in comparison to other ACE inhibitors, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Comparative Lipophilicity of ACE Inhibitors
The lipophilicity of a compound is most commonly expressed as the logarithm of its partition coefficient (logP) between n-octanol and water. A higher logP value indicates greater lipophilicity. For ionizable compounds such as ACE inhibitors, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is a more relevant measure. The following tables summarize the reported logP and, where available, logD values for this compound and other ACE inhibitors, including their active metabolites (the "-prilats").
Table 1: Lipophilicity (logP) of ACE Inhibitor Prodrugs
| ACE Inhibitor (Prodrug) | logP Value | Source |
| This compound | 2.7 | [1][2] |
| Fosinopril | 6.3 | [3] |
| Trandolapril | 3.5 | [4][5] |
| Quinapril | 0.86 | [6] |
| Enalapril | 0.07 | [7] |
| Ramipril | - | - |
| Perindopril | - | - |
| Benazepril | - | - |
| Captopril* | 0.3 | [8] |
| Zofenopril | - | - |
*Captopril is not a prodrug.
Table 2: Lipophilicity (logP) of Active Metabolites (Diacids)
| Active Metabolite | logP Value | Source |
| Moexiprilat | 0.5 | [9] |
| Fosinoprilat | 3.8 | [10][11] |
| Trandolaprilat | 1.2 | [12] |
| Quinaprilat | 0.5 | [13] |
| Enalaprilat | -0.74 | [14] |
| Ramiprilat | - | - |
| Perindoprilat | - | - |
| Benazeprilat | - | - |
| Zofenoprilat | - | - |
| Lisinopril* | -1.01 | [15] |
*Lisinopril is administered in its active form.
From the data, it is evident that this compound possesses a moderate level of lipophilicity among the ACE inhibitor prodrugs. Its active metabolite, moexiprilat, demonstrates a significantly lower lipophilicity, a common trend among the diacid active forms which are generally more polar. In contrast, fosinopril and its active metabolite fosinoprilat stand out as highly lipophilic, which can influence their pharmacokinetic profile, including a dual route of elimination (renal and hepatic).[11] Lisinopril is notably hydrophilic.[16]
Experimental Protocols for Lipophilicity Determination
The determination of logP and logD values is crucial for characterizing the lipophilicity of drug candidates. The two most common experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[17]
Methodology:
-
Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing for a defined period, followed by separation of the two phases.
-
Sample Preparation: A known concentration of the ACE inhibitor is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Partitioning: The solution is then mixed with a known volume of the other pre-saturated phase in a flask.
-
Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.[18] This can take several hours.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the ACE inhibitor in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.[17]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Caption: Workflow of the shake-flask method for logP determination.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a faster, automated alternative to the shake-flask method for estimating lipophilicity.
Methodology:
-
System Setup: An HPLC system with a reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times (t_R) are recorded.
-
Calculation of Capacity Factor (k): The capacity factor for each standard is calculated using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Standard Curve Generation: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k) against the known logP values of the standards.
-
Sample Analysis: The ACE inhibitor of interest is injected into the same HPLC system under identical conditions to determine its retention time.
-
logP Determination: The capacity factor for the test compound is calculated, and its logP value is determined by interpolation from the standard curve.
Caption: Workflow for estimating logP using RP-HPLC.
Signaling Pathways of ACE Inhibitors
The primary mechanism of action of ACE inhibitors is the blockade of the renin-angiotensin-aldosterone system (RAAS). However, their effects extend to other signaling pathways, which can be influenced by their physicochemical properties, including lipophilicity.
The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors competitively inhibit the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.
Caption: Inhibition of the RAAS by ACE inhibitors.
Bradykinin and Nitric Oxide Pathway
ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, ACE inhibitors increase the levels of bradykinin, which stimulates the production of nitric oxide (NO) and prostacyclin, further contributing to vasodilation.
Caption: ACE inhibitors potentiate the vasodilatory effects of bradykinin.
Conclusion
The lipophilicity of ACE inhibitors is a key determinant of their clinical pharmacology. This compound exhibits a moderate lipophilicity that places it between the highly lipophilic fosinopril and the hydrophilic lisinopril. This guide has provided a comparative analysis of the lipophilicity of various ACE inhibitors, detailed the standard experimental protocols for its determination, and illustrated the key signaling pathways affected by this class of drugs. A thorough understanding of these principles is essential for the rational design and development of new and improved ACE inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | C30H46NO7P | CID 55891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Moexiprilat | C25H30N2O7 | CID 55331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fosinoprilat | C23H34NO5P | CID 62956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Trandolaprilat | C22H30N2O5 | CID 5464097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Quinaprilat | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Lisinopril | C21H31N3O5 | CID 5362119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Lisinopril [drugfuture.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Moexipril Administration in Rodent Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of moexipril, a potent angiotensin-converting enzyme (ACE) inhibitor, in established rodent models of hypertension. The protocols detailed below are intended to facilitate the standardized and effective use of this compound in preclinical research settings.
Introduction to this compound
This compound is a prodrug that is rapidly converted in the body to its active metabolite, moexiprilat.[1] Moexiprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] By blocking this conversion, this compound leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1] It is a valuable tool for studying the pathophysiology of hypertension and for the preclinical evaluation of novel antihypertensive therapies.
Rodent Models of Hypertension
Several well-established rodent models are utilized to study hypertension, each with distinct etiological mechanisms. The choice of model depends on the specific research question.
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension.[2] Hypertension in SHRs develops progressively, typically beginning around 5-6 weeks of age and reaching systolic pressures of 180-200 mmHg in adulthood.[2]
-
L-NAME-Induced Hypertension: This model involves the administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase.[3] The resulting deficiency in nitric oxide, a potent vasodilator, leads to a rapid and sustained increase in blood pressure.[3][4]
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: This is a model of renovascular hypertension induced by surgically constricting one renal artery, which activates the RAAS.[5][6]
This compound Administration Protocols
The following tables summarize recommended this compound administration protocols for different rodent models of hypertension based on published studies.
This compound Dosage and Administration in Hypertensive Rat Models
| Hypertension Model | Species | This compound Dosage | Route of Administration | Treatment Duration | Key Findings |
| Renal Hypertensive | Rat | 0.03-10 mg/kg/day | Oral gavage (p.o.) | 5 days | Dose-dependent decrease in blood pressure, with a threshold dose of 0.3 mg/kg. A dose of 3 mg/kg/day lowered mean blood pressure by approximately 70 mmHg.[7] |
| Spontaneously Hypertensive Rat (SHR) | Rat | 30 mg/kg/day | Oral gavage (p.o.) | 5 days | Progressive lowering of mean blood pressure from a pretreatment value of 180 +/- 7 mmHg to 127 +/- 4 mmHg by day 4.[7] |
| Spontaneously Hypertensive Rat (SHR) | Rat | 0.1-30 mg/kg/day | Oral gavage (p.o.) | 4 weeks | Dose-dependent lowering of blood pressure and inhibition of ACE activity in plasma and various tissues.[8][9] |
Preparation of this compound Solution for Oral Gavage
This compound hydrochloride is soluble in distilled water at room temperature (approximately 10% w/v).[10][11]
Protocol:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number and weight of the animals.
-
Weigh the this compound hydrochloride powder accurately.
-
Dissolve the powder in sterile distilled water or a suitable vehicle like 2% gum acacia.[12]
-
Ensure complete dissolution by vortexing or gentle shaking.
-
The final concentration should be calculated to allow for an appropriate administration volume for the animal (typically 1-5 ml/kg for rats).
Experimental Protocols for Hypertension Induction
L-NAME-Induced Hypertension in Rats
Materials:
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
Drinking water
Protocol:
-
Dissolve L-NAME in the drinking water at a concentration that will deliver a daily dose of 40 mg/kg.[3][12][13] The daily water consumption of each rat should be monitored to ensure accurate dosing.
-
Provide the L-NAME-containing water to the rats as their sole source of drinking fluid.
-
Continue the administration for a period of 4 to 5 weeks to establish sustained hypertension.[4][12][13]
-
Monitor blood pressure weekly using a non-invasive tail-cuff method to confirm the development of hypertension.[12]
Two-Kidney, One-Clip (2K1C) Goldblatt Model in Mice
Materials:
-
Male C57BL/6 mice (6-8 weeks old)[14]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Polyurethane tubing or a U-shaped sterile stainless-steel clip (0.12 mm internal diameter)[6][14][15]
-
Sutures
Protocol:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Make a flank incision to expose the left kidney and renal artery.[6]
-
Carefully dissect the renal artery from the surrounding tissue.
-
Place the clip or a 0.5 mm length of polyurethane tubing around the renal artery to constrict it.[14]
-
Suture the muscle and skin layers to close the incision.
-
Provide appropriate post-operative care, including analgesics.
-
Allow 2-4 weeks for the development of hypertension, which can be confirmed by blood pressure measurements.[15]
Visualization of Pathways and Workflows
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Mechanism of Action
Caption: this compound inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.
Experimental Workflow for this compound Administration in a Rodent Hypertension Model
Caption: A typical experimental workflow for evaluating this compound in rodent hypertension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 3. besps.journals.ekb.eg [besps.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. jove.com [jove.com]
- 6. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]
- 7. Pharmacological and toxicological studies of the new angiotensin converting enzyme inhibitor this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Utilizing Moexipril in Cardiac Hypertrophy and Remodeling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of moexipril, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical research models of cardiac hypertrophy and remodeling. The included protocols detail established methods for inducing cardiac stress and the subsequent administration and evaluation of this compound's therapeutic effects.
Introduction to this compound in Cardiac Remodeling
This compound is a prodrug that is converted in the liver to its active metabolite, moexiprilat. Moexiprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] By blocking the conversion of angiotensin I to angiotensin II, moexiprilat reduces the potent vasoconstrictive and pro-hypertrophic effects of angiotensin II.[1] This mechanism of action makes this compound a valuable tool for investigating the role of the RAAS in cardiac hypertrophy and for evaluating the potential of ACE inhibition in preventing or reversing pathological cardiac remodeling. Evidence suggests that this compound, like other ACE inhibitors, is effective in reducing left ventricular hypertrophy.[1][2]
Key Signaling Pathways
The cardioprotective effects of this compound are primarily mediated through the inhibition of the RAAS pathway. Angiotensin II, the main effector of this system, promotes cardiac hypertrophy and fibrosis through various downstream signaling cascades. By reducing angiotensin II levels, this compound can attenuate these pathological processes.
Experimental Models of Cardiac Hypertrophy
Two common and well-validated preclinical models for inducing cardiac hypertrophy are Transverse Aortic Constriction (TAC) in mice and Angiotensin II (Ang II) infusion in rats.
Transverse Aortic Constriction (TAC) Mouse Model
The TAC model creates a pressure overload on the left ventricle by surgically narrowing the transverse aorta, mimicking conditions like aortic stenosis and hypertension.[3]
Angiotensin II Infusion Rat Model
Continuous infusion of Ang II in rats directly stimulates the AT1 receptor, leading to cardiac hypertrophy and fibrosis, independent of a primary pressure overload.[4]
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy by Transverse Aortic Constriction (TAC) in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holders)
-
7-0 silk suture
-
27-gauge needle
-
Ventilator
-
Heating pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Perform a thoracotomy to expose the aortic arch.
-
Carefully pass a 7-0 silk suture under the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture snugly around the aorta and a 27-gauge needle.
-
Gently remove the needle to create a standardized constriction.
-
Close the chest cavity and suture the skin incision.
-
Administer post-operative analgesia and monitor the animal for recovery.
-
For sham-operated controls, perform the same procedure without tightening the suture around the aorta.
Protocol 2: Induction of Cardiac Hypertrophy by Angiotensin II Infusion in Rats
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Angiotensin II
-
Osmotic minipumps (e.g., Alzet)
-
Saline (vehicle)
-
Anesthesia
Procedure:
-
Anesthetize the rat.
-
Implant an osmotic minipump subcutaneously in the back of the rat.
-
The minipump should be filled with Angiotensin II dissolved in saline to deliver a constant infusion (e.g., 200 ng/kg/min) for a specified period (e.g., 1-4 weeks).[4]
-
Control animals should be implanted with minipumps containing only the saline vehicle.
-
Allow the animals to recover and monitor for any adverse effects.
Protocol 3: this compound Administration
Preparation of this compound Solution:
-
This compound hydrochloride can be dissolved in sterile water or saline.
-
Prepare a fresh solution daily.
Administration:
-
Dosage: A commonly used oral dose in spontaneously hypertensive rats is 10 mg/kg/day.[5][6] This dose can be used as a starting point for TAC and Ang II infusion models.
-
Route: Oral gavage is a precise method for administration.
-
Timing: Begin this compound treatment at a specified time point after the induction of hypertrophy (e.g., 1 week after TAC surgery or the start of Ang II infusion) and continue for the duration of the study.
-
Control Group: Administer the vehicle (water or saline) to a separate group of hypertrophied animals.
Assessment of Cardiac Hypertrophy and Remodeling
Echocardiography
-
Perform echocardiography on anesthetized animals at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular internal dimension, wall thickness, ejection fraction).
Gravimetric Analysis
-
At the end of the study, euthanize the animals and excise the hearts.
-
Blot the hearts dry and weigh them.
-
Measure the animal's body weight.
-
Calculate the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL) as indices of cardiac hypertrophy.
Histological Analysis
Protocol 4: Hematoxylin and Eosin (H&E) Staining for Cardiomyocyte Size
-
Fix heart tissue in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin and eosin.
-
Dehydrate and mount with a coverslip.
-
Capture images and measure the cross-sectional area of cardiomyocytes.
Protocol 5: Masson's Trichrome Staining for Fibrosis
-
Follow steps 1-4 from the H&E staining protocol.
-
Stain with Masson's trichrome stain kit according to the manufacturer's instructions. This will stain collagen blue/green.
-
Dehydrate and mount.
-
Quantify the fibrotic area as a percentage of the total myocardial area.
Gene Expression Analysis
Protocol 6: Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from heart tissue using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for genes of interest, such as:
-
Hypertrophic markers: Atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP).
-
Fibrotic markers: Collagen I, Collagen III, TGF-β.
-
Housekeeping gene: GAPDH for normalization.
-
-
Analyze the relative gene expression using the ΔΔCt method.
Expected Outcomes and Data Presentation
Treatment with this compound is expected to attenuate the development of cardiac hypertrophy and fibrosis in both the TAC and Ang II infusion models. The following tables present representative data from studies using ACE inhibitors in similar models. Note: Specific quantitative data for this compound in these exact models is limited in the public domain; therefore, data from studies using enalapril, another ACE inhibitor with a similar mechanism of action, is presented as a comparable example.
Table 1: Effect of ACE Inhibitor Treatment on Gravimetric and Echocardiographic Parameters in a Cardiac Hypertrophy Model
| Parameter | Sham | Hypertrophy (Vehicle) | Hypertrophy + ACE Inhibitor |
| Heart Weight / Body Weight (mg/g) | 3.5 ± 0.2 | 5.8 ± 0.4 | 4.2 ± 0.3# |
| LV Posterior Wall Thickness (mm) | 0.8 ± 0.05 | 1.2 ± 0.08 | 0.9 ± 0.06# |
| Ejection Fraction (%) | 65 ± 5 | 40 ± 6* | 58 ± 7# |
*p < 0.05 vs. Sham; #p < 0.05 vs. Hypertrophy (Vehicle). Data are presented as mean ± SD.
Table 2: Effect of ACE Inhibitor Treatment on Histological and Gene Expression Markers
| Parameter | Sham | Hypertrophy (Vehicle) | Hypertrophy + ACE Inhibitor |
| Cardiomyocyte Cross-Sectional Area (µm²) | 250 ± 30 | 450 ± 45 | 300 ± 35# |
| Collagen Volume Fraction (%) | 2 ± 0.5 | 10 ± 1.5 | 4 ± 0.8# |
| ANP mRNA (fold change) | 1.0 | 8.0 ± 1.2 | 2.5 ± 0.5# |
| BNP mRNA (fold change) | 1.0 | 12.0 ± 2.0 | 3.0 ± 0.7# |
| Collagen I mRNA (fold change) | 1.0 | 6.0 ± 1.0* | 2.0 ± 0.4# |
*p < 0.05 vs. Sham; #p < 0.05 vs. Hypertrophy (Vehicle). Data are presented as mean ± SD.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the mechanisms of cardiac hypertrophy and remodeling. The protocols outlined in these application notes provide a framework for inducing and evaluating the effects of this compound in robust and reproducible preclinical models. The expected outcomes include the attenuation of cardiac hypertrophy, reduction of fibrosis, and improvement in cardiac function, highlighting the therapeutic potential of ACE inhibition in cardiovascular disease.
References
- 1. This compound and left ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ventricular expression of natriuretic peptides in Npr1–/– mice with cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Experimental model of congestive heart failure induced by transverse aortic constriction in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Detection of Moexipril and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] It is a prodrug that is rapidly metabolized in the liver to its active metabolite, moexiprilat, which is responsible for the therapeutic effect.[1][2] Moexiprilat inhibits ACE, leading to vasodilation and a reduction in blood pressure.[1] Accurate and sensitive analytical methods are crucial for the quantitative determination of this compound and moexiprilat in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the detection of this compound and its active metabolite using modern analytical techniques.
Metabolic Pathway of this compound
This compound undergoes hydrolysis of its ethyl ester group to form the pharmacologically active diacid metabolite, moexiprilat.[3] This biotransformation primarily occurs in the liver.[2]
Caption: Metabolic conversion of this compound to moexiprilat.
Analytical Methods
Several analytical methods have been developed and validated for the simultaneous determination of this compound and moexiprilat in various biological matrices. The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection.
HPLC-UV Method
A sensitive and reproducible stability-indicating RP-HPLC method can be used for the simultaneous determination of this compound and moexiprilat.[4]
Quantitative Data Summary
| Parameter | This compound | Moexiprilat | Reference |
| Linearity Range | 5 - 100 µg/mL | 5 - 100 µg/mL | [4] |
| Limit of Detection (LOD) | 4.33 µg/mL | Not Reported | [5] |
| Limit of Quantification (LOQ) | 21.67 µg/mL | Not Reported | [5] |
| Recovery | 100.39% | Not Reported | [5] |
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Inertsil C18 column (250 x 4.6mm, 5µm)[4]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Benazepril (Internal Standard)[4]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.01 M potassium dihydrogen phosphate buffer (pH 6.2) in a ratio of 40:60 (v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 282 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation (Plasma):
-
To 1 mL of plasma, add a known concentration of the internal standard (Benazepril).
-
Perform protein precipitation by adding 3 mL of acetonitrile.[6]
-
Vortex the mixture for 2 minutes.[7]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Caption: Experimental workflow for HPLC-UV analysis.
LC-MS/MS Method
A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the preferred technique for the bioanalysis of this compound and moexiprilat due to its lower detection limits and higher specificity compared to HPLC-UV.[8]
Quantitative Data Summary
| Parameter | This compound | Moexiprilat | Reference |
| Linearity Range | 0.2 - 204 ng/mL | 5 - 200 ng/mL | [8][9] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 5 ng/mL | [8][9] |
| Intra-day Precision (%RSD) | < 15% | < 15% | [8] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [8] |
| Accuracy (%) | 85 - 115% | 85 - 115% | [8] |
Experimental Protocol
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column (e.g., Sunfire C18)[9]
-
Data acquisition and analysis software.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Benazepril (Internal Standard)[8]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water[9]
-
Mobile Phase B: Acetonitrile[9]
-
Gradient: A suitable gradient to separate this compound, moexiprilat, and the internal standard.
-
Flow Rate: 0.8 mL/min[9]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy and other MS parameters: Optimized for maximum sensitivity.
Sample Preparation (Human Plasma):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution (Benazepril in methanol).
-
Add 600 µL of acetonitrile to precipitate proteins.[9]
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase (initial conditions).
-
Inject 10 µL into the LC-MS/MS system.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The described HPLC-UV and LC-MS/MS methods provide reliable and sensitive approaches for the quantification of this compound and its active metabolite, moexiprilat, in biological samples. The choice of method will depend on the required sensitivity and the available instrumentation. The LC-MS/MS method is particularly well-suited for clinical and pharmacokinetic studies where low concentrations of the analytes need to be accurately measured. The provided protocols and data summaries serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for this compound, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Moexipril Dosage Calculations for In Vivo Animal Research
Introduction
Moexipril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is a prodrug that is hepatically metabolized to its active form, moexiprilat.[2] Moexiprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II, and for degrading the vasodilator bradykinin.[3][4] This activity makes this compound a valuable tool for in vivo research in animal models of cardiovascular and renal disease. These application notes provide a comprehensive guide for researchers on dosage calculations, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The primary mechanism is the inhibition of ACE, which leads to reduced levels of angiotensin II and increased levels of bradykinin.[3][5] This results in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[3][5]
Caption: this compound's inhibition of ACE within the RAAS pathway.
Quantitative Data Summary
The effective dosage of this compound in animal models is dependent on the species, the specific model of disease, and the intended therapeutic outcome. The following table summarizes dosages reported in various in vivo studies.
| Animal Model | Species | Dosage Range | Administration Route | Key Findings |
| Renal Hypertensive | Rat | 0.03 - 10 mg/kg/day | Oral (p.o.) | Dose-dependent decrease in blood pressure; 3 mg/kg/day lowered mean BP by ~70 mmHg.[6][7] |
| Spontaneously Hypertensive (SHR) | Rat | 0.1 - 30 mg/kg/day | Oral (p.o.) | Progressive lowering of blood pressure; 30 mg/kg/day reduced mean BP from 180 to 127 mmHg over 4 days.[6][7][8] |
| Perinephritic Hypertensive | Dog | 10 mg/kg/day | Oral (p.o.) | In combination with hydrochlorothiazide, lowered mean BP by 25 mmHg for 24 hours.[6][7] |
| General ACE Inhibition | Rat | 2 mg/kg/day | Intragastric | After 6 days, inhibited ACE in plasma (87%), lung (92%), myocardium (26%), and kidney (21%).[9] |
| Focal Cerebral Ischemia | Mouse | 0.3 mg/kg | Intraperitoneal (i.p.) | Significantly reduced brain damage when given 1 hour before ischemia.[8][10] |
| Focal Cerebral Ischemia | Rat | 0.01 mg/kg | Intraperitoneal (i.p.) | Reduced infarct volume when given 1 hour before ischemia.[8][10] |
Dosage Calculation and Administration
Allometric Scaling for Dose Conversion
Translating human doses to animal equivalent doses (AED) is a critical first step in preclinical research. Allometric scaling, which accounts for differences in body surface area, is the standard method. The dose can be converted using the following formula:
AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
The Km factor is calculated by dividing the average body weight (kg) by the body surface area (m²) for a species.[11]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | Convert Human Dose to Animal Dose (Multiply by) |
| Human | 60 | 1.62 | 37 | - |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Mouse | 0.02 | 0.0066 | 3 | 12.3 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.50 | 20 | 1.9 |
Table adapted from FDA guidelines on dose conversion.[11]
Example Calculation: To convert a human dose of 15 mg for a 60 kg person (0.25 mg/kg) to a rat equivalent dose: AEDRat = 0.25 mg/kg × 6.2 = 1.55 mg/kg
Experimental Protocols
General Experimental Workflow
A typical in vivo study investigating the effects of this compound follows a structured workflow from initial planning to final data analysis.
Caption: A generalized workflow for in vivo this compound studies.
Protocol: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
This protocol describes a representative experiment to evaluate the blood pressure-lowering effects of this compound.
1. Animals and Acclimatization:
-
Species: Spontaneously Hypertensive Rats (SHR), male, 14-16 weeks old.
-
Housing: House animals in a temperature-controlled facility (22±2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization to the housing facility and handling procedures before the experiment begins.
2. Baseline Measurements:
-
Prior to treatment, measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) for all rats using a non-invasive tail-cuff method.
-
Train the animals to the restraining and measurement procedure for several days to ensure stable and accurate readings.
3. Grouping and Dosing:
-
Groups: Randomly assign animals to groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., distilled water).
-
Group 2: this compound (e.g., 10 mg/kg).
-
Group 3: this compound (e.g., 30 mg/kg).[6]
-
-
Preparation: Prepare this compound hydrochloride fresh daily by dissolving in the vehicle.
-
Administration: Administer the assigned treatment once daily for a period of 4 weeks via oral gavage (p.o.).[12] Ensure the administration volume is consistent (e.g., 5 mL/kg).
4. In-life Monitoring:
-
Measure SBP and HR weekly, approximately 24 hours after the last dose, to assess the chronic effect of the treatment.
-
To determine the peak effect, on the last day of the study, measure SBP at multiple time points (e.g., 1, 3, 6, and 24 hours) post-dosing.[13][14]
-
Monitor animals daily for any clinical signs of toxicity or distress. Record body weight weekly.
5. Terminal Procedures and Analysis:
-
At the end of the 4-week treatment period, collect terminal blood samples via cardiac puncture under anesthesia.
-
Harvest tissues such as the heart, aorta, and kidneys. Snap-freeze in liquid nitrogen or fix in formalin for later analysis.
-
Analyze plasma for ACE activity to confirm target engagement.[12]
-
Perform histological analysis on fixed tissues to assess any morphological changes.
6. Data Analysis:
-
Analyze data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to compare differences between treatment groups and the vehicle control. A p-value < 0.05 is typically considered statistically significant.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Pharmacological and toxicological studies of the new angiotensin converting enzyme inhibitor this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound HCl (RS-10085) | RAAS | CAS 82586-52-5 | Buy this compound HCl (RS-10085) from Supplier InvivoChem [invivochem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound and quinapril inhibition of tissue angiotensin-converting enzyme activity in the rat: evidence for direct effects in heart, lung and kidney and stimulation of prostacyclin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enalapril and this compound protect from free radical-induced neuronal damage in vitro and reduce ischemic brain injury in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conversion between animals and human [targetmol.com]
- 12. This compound, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. drugs.com [drugs.com]
Application Note: High-Throughput Analysis of Moexipril in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of moexipril, an angiotensin-converting enzyme (ACE) inhibitor, and its active metabolite, moexiprilat, in human plasma. The described protocol is optimized for high-throughput screening, making it suitable for clinical and pharmacokinetic studies. The method utilizes a simple liquid-liquid extraction for sample preparation and a rapid chromatographic separation, enabling the analysis of over 400 plasma samples per day.[1] This document provides detailed experimental protocols, instrument parameters, and performance characteristics of the assay.
Introduction
This compound is a prodrug that is rapidly converted in the body to its pharmacologically active diacid metabolite, moexiprilat.[2][3] Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system, making it an effective therapeutic agent for the treatment of hypertension.[3][4] Accurate and reliable quantification of this compound and moexiprilat in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note details a validated LC-MS/MS method that offers high sensitivity, specificity, and a short run time for the simultaneous determination of these compounds in human plasma.
Experimental Workflow
Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction technique is employed for the isolation of this compound and the internal standard (IS), benazepril, from human plasma.[1]
-
Aliquot Plasma: Transfer 250 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (benazepril, 1 µg/mL in methanol) to each plasma sample.
-
Vortex: Briefly vortex the samples to ensure thorough mixing.
-
Liquid-Liquid Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex for 5 minutes to facilitate the extraction of the analytes into the organic phase.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase (methanol and 0.1% formic acid buffer, 85:15, v/v).[1]
-
Vortex and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 analytical column.
-
HPLC System: Agilent 1200 Series or equivalent
-
Mobile Phase: Methanol: 0.1% Formic Acid in Water (85:15, v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C[7]
-
Run Time: 2.0 minutes[1]
Mass Spectrometry
An AB Sciex API 4000 triple quadrupole mass spectrometer or an equivalent instrument is used for detection and quantification.
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
The MRM transitions for this compound and the internal standard are provided in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 499.4 | 234.2[1] |
| Benazepril (IS) | 425.2 | 351.1[1] |
Method Validation and Performance
The method was validated for linearity, precision, accuracy, and sensitivity.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Linearity Range | 0.2 - 204 ng/mL | [1] |
| Correlation Coefficient (r) | ≥ 0.99 | [1] |
| Limit of Detection (LOD) | 0.014 µg/mL | [5] |
| Limit of Quantitation (LOQ) | 0.32 µg/mL | [5] |
| Intra-day Precision (%RSD) | < 15% | [1] |
| Inter-day Precision (%RSD) | < 15% | [1] |
| Accuracy (%) | Within 85-115% | [1] |
Metabolism of this compound
This compound is a prodrug that undergoes in-vivo hydrolysis of its ethyl ester group to form the active metabolite, moexiprilat.[2] This biotransformation is primarily mediated by esterases in the liver.[3]
Figure 2: Metabolic conversion of this compound to moexiprilat.
Degradation of this compound
Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[5][6] It is, however, stable under thermal stress.[5][6] The major degradation pathways involve the hydrolysis of the ester and amide linkages. In acidic conditions, four primary degradants have been identified, while three are formed under basic conditions.[6]
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, and specific for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it highly suitable for high-throughput analysis in a clinical or research setting. The method has been validated and demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.
References
- 1. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for this compound, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. Structural identification of degradants of this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming poor aqueous solubility of moexipril in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of moexipril in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
This compound's solubility is highly dependent on its form (free base or salt) and the properties of the solvent, particularly pH. This compound hydrochloride, the common salt form, is reported to be soluble in distilled water at room temperature to a concentration of about 10% weight-to-volume.[1][2][3] However, the free base form has a very low predicted water solubility of approximately 0.00585 mg/mL.[2] For practical assay purposes, solubility is often challenging in physiological buffers. For instance, successful dissolution for analytical methods has been achieved in phosphate buffer at pH 3.8.[4]
Q2: Why does my this compound precipitate when added to my aqueous assay buffer?
Precipitation is a common issue and typically occurs for one of the following reasons:
-
pH Shift: this compound's solubility is pH-dependent. If your stock solution (e.g., in DMSO or an acidic buffer) is added to a neutral or alkaline aqueous buffer (like PBS pH 7.4), the pH shift can dramatically decrease its solubility, causing it to precipitate.
-
Low Intrinsic Solubility: The inherent chemical structure of this compound makes it a lipophilic, poorly water-soluble compound.[5] Even if it dissolves initially, it may not remain stable in a supersaturated aqueous solution and can precipitate over time.
-
Common Ion Effect: If your buffer contains ions that are also present in the this compound salt (e.g., chloride), it can potentially reduce solubility.
-
Interaction with Assay Components: Components in your media or buffer, such as certain salts or proteins, could interact with this compound and reduce its solubility.
Q3: What is the mechanism of action of this compound?
This compound is a prodrug that is metabolized in the liver to its active form, moexiprilat.[5][6] Moexiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[7][8] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, moexiprilat decreases levels of angiotensin II, leading to vasodilation and a reduction in blood pressure.[5][7]
Q4: Is this compound stable in aqueous solutions?
No, this compound has limited stability in aqueous solutions.[9] It is susceptible to degradation through two primary pathways:
-
Cyclization: Formation of a diketopiperazine (DKP) derivative.
-
Hydrolysis: Cleavage of the ester group.
The rate of degradation is significantly influenced by pH.[9] A study on lyophilized this compound powder showed that while stability was generally higher than in solution, there was a point of maximum reactivity and degradation around pH 5.1.[9] Researchers should be aware that assay results can be affected by the degradation of the parent compound over the course of the experiment.
Troubleshooting Guide: this compound Precipitation in Assays
This guide provides a systematic approach to resolving this compound precipitation during your experiments.
Problem: I've added my this compound stock solution to my aqueous buffer/media and it has precipitated out.
Solubility Enhancement Protocols & Data
Q5: How can I use pH adjustment to improve this compound solubility?
Adjusting the pH of your aqueous buffer to be more acidic is often the most effective first step. This compound hydrochloride shows good solubility in acidic conditions.
Experimental Protocol: Preparation of this compound Solution using pH-Adjusted Buffer
-
Buffer Preparation: Prepare a suitable buffer system (e.g., phosphate or acetate buffer) and adjust the pH to a value between 3.5 and 5.0 using phosphoric acid or hydrochloric acid. A phosphate buffer at pH 3.8 has been shown to be effective for analytical purposes.[4]
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolution: Add the powder to a small volume of the pH-adjusted buffer.
-
Sonication: Sonicate the solution for 5-10 minutes to aid dissolution.[10]
-
Volume Adjustment: Once fully dissolved, make up the solution to the final desired volume with the same pH-adjusted buffer.
-
Verification: Before use, ensure the final solution is compatible with your assay system (e.g., does not harm cells or inhibit enzymes). Always run a vehicle control with the pH-adjusted buffer alone.
Q6: What co-solvents can be used, and what is the protocol?
Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[11][12]
Experimental Protocol: Co-Solvent Titration for Assay Buffer
-
Co-solvent Selection: Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol (PEG 300/400).[11][13]
-
Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent (e.g., 50 mM in DMSO).
-
Buffer Preparation: Prepare several aliquots of your final assay buffer.
-
Titration: Add increasing percentages of the co-solvent to the buffer aliquots (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0% v/v).
-
Solubility Test: To each buffer/co-solvent mixture, add your this compound stock to the desired final concentration.
-
Observation: Visually inspect for precipitation immediately and after a period relevant to your assay duration (e.g., 2 hours, 24 hours).
-
Selection: Identify the lowest percentage of co-solvent that maintains this compound solubility for the required duration.
-
Control: Crucially, you must run a vehicle control with this concentration of co-solvent in your assay to ensure it does not affect the biological outcome.[14]
Q7: Can surfactants help with this compound solubility?
Yes, surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic drug molecules.[15][16]
Experimental Protocol: Using Surfactants for Solubilization
-
Surfactant Selection: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are generally preferred for biological assays due to lower toxicity.[13][16] Anionic surfactants like Sodium Dodecyl Sulfate (SDS) can also be highly effective but may be more likely to disrupt cell membranes or denature proteins.[15][17]
-
Concentration: Prepare your aqueous assay buffer containing a low concentration of the selected surfactant. Start with concentrations just above the critical micelle concentration (CMC), typically in the range of 0.01% to 0.1% (w/v).
-
Dissolution: Add the this compound powder or a concentrated stock solution directly to the surfactant-containing buffer.
-
Mixing: Vortex or sonicate briefly to ensure complete dissolution and micelle formation.
-
Validation: Always run controls to confirm that the surfactant at the chosen concentration does not interfere with your assay.
| Technique | Principle of Action | Advantages for Assays | Potential Disadvantages |
| pH Adjustment | Increases the ionization of the this compound molecule, making it more polar and water-soluble. | Simple to implement; often highly effective for ionizable drugs. | The required acidic pH may not be compatible with biological systems (e.g., cell culture, certain enzymes). May affect drug stability.[9] |
| Co-solvents | Reduces the overall polarity of the aqueous solvent, making it more favorable for the lipophilic drug to dissolve.[11] | Effective for many compounds; allows for high-concentration stock solutions (e.g., in DMSO). | Can have independent biological or cytotoxic effects on the assay system.[18] Requires rigorous vehicle controls. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in the aqueous medium.[16] | Can significantly increase apparent solubility; may mimic in vivo formulation effects. | Can interfere with assays by denaturing proteins, disrupting cell membranes, or interacting with assay components.[18] |
Logic & Relationship Diagrams
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An unexpected pH effect on the stability of this compound lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uspnf.com [uspnf.com]
- 11. wjbphs.com [wjbphs.com]
- 12. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-research.com.ng [bio-research.com.ng]
- 14. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. bio-research.com.ng [bio-research.com.ng]
- 18. researchgate.net [researchgate.net]
Optimizing Moexipril Delivery in Cell-Based Experimental Models: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing moexipril in cell-based experimental models, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a cellular context?
A1: this compound is a prodrug that is converted to its active metabolite, moexiprilat, by cellular esterases. Moexiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to downstream effects on cellular signaling pathways involved in processes like cell proliferation, fibrosis, and inflammation. Moexiprilat is approximately 1000 times more potent as an ACE inhibitor than this compound itself.
Q2: How should I prepare a stock solution of this compound hydrochloride?
A2: this compound hydrochloride is soluble in both water and dimethyl sulfoxide (DMSO).[3] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO to minimize the final solvent concentration in your culture media. For example, a 10 mM stock solution in DMSO is a common starting point. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Q3: What is the stability of this compound in cell culture media?
A3: The stability of this compound in aqueous solutions is pH-dependent.[5] While specific stability data in common cell culture media like DMEM or RPMI-1640 at 37°C is not extensively published, it is known that some ACE inhibitors can degrade in solution. It is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock. If long-term experiments are planned, consider replenishing the media with freshly diluted this compound every 24-48 hours to ensure a consistent concentration of the active compound.
Q4: Which cell lines are most suitable for this compound studies?
A4: The choice of cell line is critical and depends on two main factors: the expression of ACE and the presence of intracellular esterases to convert this compound to moexiprilat. Cell lines with known ACE expression, such as certain endothelial, epithelial, or cardiac fibroblast cells, are often used. Furthermore, cell lines with high esterase activity are necessary for efficient prodrug conversion. Liver-derived cell lines like HepG2 are known to have significant metabolic activity, including esterase activity, and could be a suitable choice.[6][7][8] It is recommended to verify the esterase activity of your chosen cell line experimentally.
Q5: What are typical working concentrations for this compound in cell-based assays?
A5: The effective concentration of this compound can vary significantly depending on the cell type, the specific endpoint being measured, and the efficiency of conversion to moexiprilat. In vitro studies have reported neuroprotective effects of this compound in the micromolar range (0-100 μM).[4][9] However, the active form, moexiprilat, has an IC50 for ACE inhibition in the low nanomolar range (around 2.1 nM).[10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q6: Does the serum in the cell culture medium affect this compound activity?
A6: Yes, fetal bovine serum (FBS) contains esterases that can convert this compound to moexiprilat in the culture medium before it even reaches the cells. This can lead to a higher-than-expected concentration of the active drug and may affect the interpretation of your results. For experiments where precise control over the intracellular conversion of this compound is required, consider using serum-free media or heat-inactivated FBS to reduce the impact of serum esterases.[11]
Q7: Is this compound cytotoxic to cells?
A7: At high concentrations, like any compound, this compound may exhibit cytotoxicity. However, at the concentrations typically used to achieve ACE inhibition, it is generally not considered to be highly cytotoxic. It is always recommended to perform a cell viability assay (e.g., MTT, PrestoBlue, or trypan blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line and experimental duration.[12][13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment | 1. Inefficient conversion to moexiprilat: The chosen cell line may have low intracellular esterase activity.[1] 2. Low or absent ACE expression: The target enzyme may not be present in sufficient quantities in your cell line. 3. Degradation of this compound: The compound may be unstable in the culture medium over the course of the experiment.[5] 4. Incorrect concentration: The concentration of this compound used may be too low to elicit a response. | 1. Select a different cell line: Choose a cell line known for higher esterase activity (e.g., HepG2) or transfect your cells with an esterase-expressing vector. Alternatively, use the active metabolite, moexiprilat, directly. 2. Confirm ACE expression: Use Western blot, qPCR, or an ACE activity assay to confirm the presence of ACE in your cell line. 3. Prepare fresh solutions: Make fresh dilutions of this compound in media for each experiment and consider replenishing the media every 24 hours for longer incubations. 4. Perform a dose-response study: Test a wide range of this compound concentrations to determine the optimal working concentration.[2] |
| High variability between replicate experiments | 1. Inconsistent stock solution preparation: Errors in weighing or dissolving the compound. 2. Precipitation of this compound: The compound may be coming out of solution in the culture medium, especially at higher concentrations. 3. Inconsistent cell seeding density: Variations in cell number can affect the cellular response to the drug. 4. Batch-to-batch variation in FBS: Different lots of FBS can have varying levels of esterase activity. | 1. Prepare a large batch of stock solution: Use a calibrated balance and ensure the compound is fully dissolved before aliquoting and freezing. 2. Check for precipitation: Visually inspect the culture media for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the concentration or using a different solvent for the final dilution. 3. Ensure consistent cell plating: Use a cell counter to ensure accurate and consistent cell numbers in each well. 4. Test new lots of FBS: Before starting a new series of experiments, test the new lot of FBS for its effect on your assay or consider using serum-free media. |
| Unexpected cytotoxicity | 1. High concentration of DMSO: The final concentration of the solvent in the culture medium may be toxic to the cells. 2. Compound has off-target effects: At higher concentrations, this compound may have effects unrelated to ACE inhibition. 3. Cell line is particularly sensitive: The chosen cell line may be more susceptible to the compound or its metabolites. | 1. Keep DMSO concentration low: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (media with the same concentration of DMSO) in all experiments. 2. Lower the concentration: Use the lowest effective concentration of this compound as determined by your dose-response curve. 3. Perform a cytotoxicity assay: Determine the IC50 for cytotoxicity and work at concentrations well below this value.[12] |
| This compound appears to be pumped out of the cells | 1. Efflux by P-glycoprotein (P-gp): this compound may be a substrate for the P-gp efflux pump, which would reduce its intracellular concentration.[15][16] | 1. Use a P-gp inhibitor: Co-incubate the cells with a known P-gp inhibitor (e.g., verapamil) to see if this enhances the effect of this compound. Be sure to include appropriate controls for the inhibitor alone. 2. Choose a cell line with low P-gp expression: Select a cell line that is known to have low levels of this efflux pump. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Weight | 535.03 g/mol | [3] |
| Solubility in Water | Soluble | [4] |
| Solubility in DMSO | 20 mg/mL (37.38 mM) | [3] |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) | [4] |
Table 2: In Vitro Efficacy of this compound and Moexiprilat
| Compound | Assay | IC50 | Source |
| This compound | ACE inhibition (rabbit lung) | 2.7 µM | [4] |
| Moexiprilat | ACE inhibition (rabbit lung) | 4.9 nM | [2] |
| Moexiprilat | ACE inhibition (guinea pig serum) | 2.6 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
-
Prepare a 10 mM stock solution of this compound hydrochloride in sterile DMSO.
-
Weigh out the appropriate amount of this compound hydrochloride powder.
-
Dissolve it in the required volume of high-quality, sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[4]
-
-
Dilute the stock solution in your complete cell culture medium to the desired final concentration.
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution in your complete cell culture medium (e.g., DMEM with 10% FBS) to achieve the final working concentrations.
-
Important: Ensure the final concentration of DMSO in the medium is kept constant across all treatments and is non-toxic to your cells (typically <0.5%).
-
Include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as your this compound-treated cells.
-
-
Apply the working solution to your cells.
-
Remove the existing medium from your cell culture plates.
-
Add the freshly prepared this compound working solution to the wells.
-
Incubate for the desired period. For long-term experiments, consider replacing the medium with a fresh working solution every 24-48 hours.
-
Protocol 2: In Vitro ACE Inhibition Assay (Fluorometric)
This protocol is a general guideline and should be optimized for your specific experimental conditions. Commercial kits are also available.[17][18][][20]
-
Prepare cell lysates.
-
Culture your cells to the desired confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Set up the ACE inhibition assay.
-
In a 96-well black plate, add the following to each well:
-
Cell lysate (containing a standardized amount of protein)
-
ACE assay buffer
-
This compound or moexiprilat at various concentrations (or your experimental samples)
-
A known ACE inhibitor (e.g., captopril) as a positive control
-
Vehicle control (e.g., DMSO)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate the enzymatic reaction.
-
Add a fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro) to each well.
-
Immediately start measuring the fluorescence at the appropriate excitation and emission wavelengths in a microplate reader.
-
Take readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Calculate ACE inhibition.
-
Determine the rate of the enzymatic reaction (change in fluorescence over time) for each condition.
-
Calculate the percentage of ACE inhibition for each concentration of this compound/moexiprilat compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. Metabolism of this compound to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and toxicological studies of the new angiotensin converting enzyme inhibitor this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An unexpected pH effect on the stability of this compound lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 7. HepG2 Cells [cytion.com]
- 8. The Curious Case of the HepG2 Cell Line: 40 Years of Expertise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Serum-free medium and hypoxic preconditioning synergistically enhance the therapeutic effects of mesenchymal stem cells on experimental renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repositorio.ufop.br [repositorio.ufop.br]
- 20. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
Technical Support Center: Moexipril Stability in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of moexipril in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading in my aqueous buffer?
This compound is a prodrug that is susceptible to hydrolysis in aqueous solutions, which is a primary degradation pathway.[1][2] This hydrolysis is significantly influenced by the pH of the buffer. This compound can degrade into its active form, moexiprilat (an ester hydrolysis analog), and can also undergo intramolecular cyclization to form a diketopiperazine derivative.[1][2]
Q2: At what pH is this compound most stable and most unstable?
This compound's stability in aqueous solutions is pH-dependent. Generally, it is more stable at acidic pH values (below 3) and becomes increasingly unstable as the pH increases.[2] One study on lyophilized this compound reconstituted in solution indicated maximal reactivity around pH 5.1.[2] Forced degradation studies have shown that this compound degrades under acidic, basic, and neutral hydrolytic conditions.[1][3][4]
Q3: What are the main degradation products of this compound in aqueous solutions?
The primary degradation products of this compound in aqueous solutions are moexiprilat (the active diacid metabolite) and a diketopiperazine derivative.[1][2] Forced degradation studies have identified a total of five degradation products under various stress conditions, including hydrolysis and oxidation.[1][3][4]
Q4: Can temperature affect the stability of this compound in my buffers?
Yes, temperature can influence the rate of chemical degradation. While this compound has been found to be stable under thermal stress in the solid state, in aqueous solutions, elevated temperatures can accelerate hydrolysis.[1] For accurate and reproducible experiments, it is crucial to control the temperature of your buffered solutions containing this compound.
Q5: How can I accurately quantify the amount of this compound and its primary hydrolytic product, moexiprilat?
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for the simultaneous determination of this compound and moexiprilat.[5][6] This method allows for the separation and quantification of the parent drug and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | High pH of the buffer: this compound hydrolysis is accelerated at neutral to basic pH. | Adjust the buffer pH to a more acidic range (e.g., pH 2-4) if your experimental conditions permit. |
| Elevated temperature: Higher temperatures increase the rate of hydrolysis. | Conduct experiments at controlled, lower temperatures (e.g., refrigerated or on ice) and minimize the time the drug is in solution. | |
| Inconsistent results between experimental replicates. | Inconsistent buffer preparation: Minor variations in pH can lead to significant differences in degradation rates. | Prepare buffers carefully and verify the pH with a calibrated pH meter before each use. Use a sufficient buffer capacity to resist pH changes. |
| Variable temperature: Fluctuations in ambient temperature can affect stability. | Use a temperature-controlled environment (e.g., water bath, incubator) for all solution preparations and incubations. | |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of multiple degradation products: Besides moexiprilat and the diketopiperazine, other minor degradation products can form under certain conditions (e.g., oxidation). | Use a stability-indicating HPLC method capable of resolving all potential degradation products. Refer to literature on forced degradation studies for information on potential degradants.[1][3][4] |
| Contamination: Impurities in the buffer components or glassware. | Use high-purity reagents and thoroughly clean all glassware. Run a buffer blank in your HPLC to check for interfering peaks. |
Data Summary: this compound Stability Under Forced Degradation Conditions
The following table summarizes the known stability of this compound under various stress conditions as reported in forced degradation studies. This provides a qualitative understanding of its degradation profile.
| Stress Condition | Reagents and Conditions | Observation | Degradation Products Formed |
| Acidic Hydrolysis | 0.1 N HCl, refluxed at 80°C for 48 hours | Degradation observed | Four degradants (D1, D2, D4, D5) |
| Basic Hydrolysis | 0.1 N NaOH, refluxed at 80°C for 48 hours | Degradation observed | Three degradants (D2, D3, D4) |
| Neutral Hydrolysis | Water, refluxed at 80°C for 72 hours | Degradation observed | Three degradants (D1, D4, D5) |
| Oxidation | 3%, 6%, 30% H₂O₂ for 7 days | Degradation observed | Three degradants (D1, D4, D5) |
| Photolysis | UV light at 320 nm for 10 days | Degradation observed | Two degradants (D4, D5) |
| Thermal Stress | Solid drug at 100°C for 3 days | Stable | No degradation observed |
Data compiled from forced degradation studies.[1][3][4] The identities of degradants D1-D5 are characterized in the cited literature.
Experimental Protocol: Stability Testing of this compound in Aqueous Buffers by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in various aqueous buffer systems.
1. Materials and Reagents:
-
This compound Hydrochloride reference standard
-
Moexiprilat reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate (or other suitable buffer salts)
-
Orthophosphoric acid (or other acid/base for pH adjustment)
-
High-purity water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)[5]
-
pH meter
2. Preparation of Solutions:
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 6, 7.4, 9). For a phosphate buffer, dissolve an appropriate amount of potassium dihydrogen phosphate in water and adjust the pH with orthophosphoric acid or sodium hydroxide.
-
Mobile Phase Preparation: A common mobile phase for this compound analysis is a mixture of acetonitrile and a phosphate buffer (e.g., pH 6.2, 40:60 v/v).[5] Degas the mobile phase before use.
-
Standard Stock Solutions: Accurately weigh and dissolve this compound hydrochloride and moexiprilat reference standards in a suitable solvent (e.g., methanol or mobile phase) to prepare stock solutions of known concentrations (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
3. Stability Study Procedure:
-
Sample Preparation: For each buffer to be tested, prepare a solution of this compound at a known concentration (e.g., 100 µg/mL).
-
Incubation: Aliquot the this compound-buffer solutions into separate vials for each time point and temperature condition to be studied (e.g., 0, 2, 4, 8, 12, 24 hours at 25°C and 40°C).
-
Time-Point Sampling: At each designated time point, withdraw a sample from the corresponding vial. Immediately quench the degradation by diluting the sample with the mobile phase to the appropriate concentration for HPLC analysis and, if necessary, adjusting the pH to a more stable range. Store samples at a low temperature (e.g., 4°C) until analysis.
4. HPLC Analysis:
-
System Setup: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[5] Set the UV detector to the appropriate wavelength (e.g., 210 nm or 282 nm).[5][7]
-
Calibration Curve: Inject the working standard solutions to generate a calibration curve for both this compound and moexiprilat.
-
Sample Analysis: Inject the samples from the stability study.
-
Data Analysis: Quantify the concentrations of this compound and moexiprilat in each sample using the calibration curves. Calculate the percentage of this compound remaining at each time point for each condition.
Visualizations
Caption: Chemical pathway of this compound hydrolysis.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. An unexpected pH effect on the stability of this compound lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural identification of degradants of this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmanest.net [pharmanest.net]
Troubleshooting inconsistent results in moexipril experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments involving the ACE inhibitor, moexipril.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in experimental settings?
A1: this compound is a prodrug that is hydrolyzed in vivo to its active metabolite, moexiprilat.[1][2] Moexiprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), also known as kininase II.[3][4] By inhibiting ACE, moexiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4] This leads to vasodilation and a reduction in blood pressure. Additionally, moexiprilat's inhibition of kininase II prevents the degradation of bradykinin, a vasodilator, which further contributes to its hypotensive effects.[3][4]
Q2: Should I use this compound or moexiprilat for my in vitro experiments?
A2: For in vitro experiments, it is highly recommended to use the active metabolite, moexiprilat . This compound requires enzymatic conversion to become active, a process that may not occur or may be inconsistent in cell culture systems.[1][2] Using moexiprilat directly ensures that the observed effects are due to ACE inhibition.
Q3: What are the key differences between plasma ACE and tissue ACE inhibition by this compound?
A3: this compound's lipophilicity allows it to penetrate tissues and inhibit local ACE activity, which is crucial for its long-term effects on cardiovascular remodeling.[5] Studies in rats have shown that while plasma ACE activity can be almost completely inhibited, the extent of inhibition in tissues like the heart, kidney, and aorta may be lower but is still significant.[6] The degree of blood pressure reduction does not always directly correlate with tissue ACE inhibition, suggesting a complex interplay between systemic and local renin-angiotensin systems.[7]
Q4: What are some common drug interactions to be aware of in animal studies?
A4: Nonsteroidal anti-inflammatory drugs (NSAIDs) can diminish the antihypertensive effect of this compound by inhibiting prostaglandin synthesis, which contributes to vasodilation.[8] Diuretics can potentiate the hypotensive effect of this compound, and co-administration may require dose adjustments.[9] Potassium-sparing diuretics or potassium supplements should be used with caution due to the risk of hyperkalemia.[4]
Troubleshooting Inconsistent Results
Issue 1: High variability in blood pressure readings in animal models.
-
Possible Cause: Inconsistent measurement technique.
-
Solution: Ensure a standardized and consistent protocol for blood pressure measurement. This includes using the same restraint method, acclimatizing the animals to the procedure to minimize stress, and taking measurements at the same time of day. Discard the first measurement and average 5-7 consecutive, consistent readings.[10]
-
-
Possible Cause: Animal stress.
-
Solution: Acclimatize animals to the laboratory environment and handling. Minimize noise and disturbances during experiments.
-
-
Possible Cause: Genetic variability within the animal strain.
Issue 2: Lower than expected ACE inhibition in in vitro assays.
-
Possible Cause: Incorrect sample dilution.
-
Solution: Underestimation of ACE activity can occur at low sample dilutions in tissue homogenates due to endogenous inhibitors. It is crucial to perform a dilution series to find a plateau where ACE activity is no longer dependent on the dilution factor.[15]
-
-
Possible Cause: Instability of moexiprilat in solution.
-
Solution: Prepare fresh solutions of moexiprilat for each experiment. Avoid repeated freeze-thaw cycles. The stability of moexiprilat can be pH-dependent.[9]
-
-
Possible Cause: Interference from components in the assay buffer or sample.
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause: Use of the inactive prodrug, this compound.
-
Solution: As stated in the FAQs, use the active metabolite, moexiprilat, for all cell culture experiments.
-
-
Possible Cause: Instability of moexiprilat in cell culture media.
-
Possible Cause: Cell line variability.
Issue 4: Problems with HPLC analysis of moexiprilat.
-
Possible Cause: Poor peak shape or resolution.
-
Possible Cause: Inconsistent retention times.
-
Possible Cause: Sample degradation.
-
Solution: Ensure proper sample handling and storage. Moexiprilat may be susceptible to degradation under certain light and temperature conditions.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Moexiprilat
| Parameter | Species/System | Value | Reference(s) |
| IC50 | Guinea Pig Serum ACE | 2.6 nM | [28] |
| IC50 | Purified Rabbit Lung ACE | 4.9 nM | [28] |
| IC50 | Rat Plasma ACE | 1.75 nM | [29] |
| IC50 | Purified Rabbit Lung ACE | 2.1 nM | [6][29] |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Dose | Effect | Reference(s) |
| Renal Hypertensive Rats | 0.03 - 10 mg/kg p.o. | Dose-dependent decrease in blood pressure | [28] |
| Renal Hypertensive Rats | 3 mg/kg/day for 5 days | Mean blood pressure lowered by ~70 mmHg | [28] |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day for 5 days | Mean blood pressure lowered from 180 mmHg to 127 mmHg | [28] |
| Perinephritic Hypertensive Dogs | 10 mg/kg p.o. (with hydrochlorothiazide) | Mean blood pressure drop of 25 mmHg | [28] |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 4 weeks | Plasma ACE activity inhibited by 98% at 1 hour and 56% at 24 hours post-dose | [7] |
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay using Hippuryl-Histidyl-Leucine (HHL)
This protocol is a generalized method for determining the ACE inhibitory activity of moexiprilat.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Sodium borate buffer (pH 8.3)
-
Moexiprilat standard solutions
-
1 M HCl to stop the reaction
-
Ethyl acetate for extraction
-
Spectrophotometer or HPLC system for detection of hippuric acid
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in sodium borate buffer.
-
Prepare a stock solution of HHL in sodium borate buffer.
-
Prepare a series of dilutions of moexiprilat in sodium borate buffer.
-
-
Assay:
-
In a microcentrifuge tube, pre-incubate 20 µL of ACE solution with 20 µL of either moexiprilat solution (for test samples) or buffer (for control) at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 200 µL of the HHL substrate solution.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction and Detection:
-
Add 1.5 mL of ethyl acetate to each tube, vortex for 30 seconds, and centrifuge to separate the layers.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.
-
Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.
-
Quantify the amount of hippuric acid produced using a spectrophotometer (at 228 nm) or by HPLC.
-
-
Calculation:
Protocol 2: Measurement of Nitric Oxide Production in Endothelial Cells
This protocol provides a general workflow to assess the effect of moexiprilat on nitric oxide (NO) production, a downstream effect of bradykinin accumulation.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
Moexiprilat
-
Nitric oxide detection kit (e.g., Griess reagent-based or fluorescent probe-based)
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed endothelial cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Wash the cells with serum-free medium.
-
Treat the cells with various concentrations of moexiprilat for the desired time period. Include appropriate controls (vehicle control, positive control like bradykinin).
-
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Follow the instructions of the chosen NO detection kit. For a Griess assay, this typically involves mixing the supernatant with the Griess reagents and measuring the absorbance at the specified wavelength. For fluorescent probes, the probe is added to the cells, and fluorescence is measured.
-
-
Data Analysis:
Signaling Pathway Diagrams
Caption: this compound's dual mechanism of action.
Caption: Angiotensin II receptor signaling pathway.
Caption: Bradykinin B2 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound and left ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and quinapril inhibition of tissue angiotensin-converting enzyme activity in the rat: evidence for direct effects in heart, lung and kidney and stimulation of prostacyclin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 9. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 [mdpi.com]
- 10. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 11. ACE Inhibitors and Renal Vascular Responses in the Spontaneously Hypertensive Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood pressure and lifespan following brief ACE inhibitor treatment in young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brief angiotensin converting enzyme inhibitor treatment in young spontaneously hypertensive rats reduces blood pressure long-term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resetting blood pressure in spontaneously hypertensive rats. The role of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 16. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 22. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cell lines ic50: Topics by Science.gov [science.gov]
- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. ijprajournal.com [ijprajournal.com]
- 28. researchgate.net [researchgate.net]
- 29. ahajournals.org [ahajournals.org]
- 30. idpublications.org [idpublications.org]
- 31. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 32. researchgate.net [researchgate.net]
- 33. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Food on Moexipril Absorption in Animal Models
For researchers, scientists, and drug development professionals, understanding the influence of food on the absorption of investigational compounds is a critical aspect of preclinical development. This guide provides a comprehensive overview of the potential impact of food on moexipril absorption, drawing from available data and established principles of animal pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of food on the absorption of this compound?
Based on human studies, food, particularly high-fat meals, is expected to significantly reduce the rate and extent of this compound absorption. This is likely due to a combination of physiological changes in the gastrointestinal tract upon food intake.
Q2: Why does food affect the absorption of this compound?
Food can alter drug absorption through several mechanisms, including:
-
Delayed Gastric Emptying: Food, especially high-fat meals, slows the rate at which the stomach contents are emptied into the small intestine, which is the primary site of absorption for many drugs.
-
Increased Gastrointestinal pH: Food can buffer the acidic environment of the stomach, which may affect the dissolution and stability of the drug.
-
Altered Splanchnic Blood Flow: Blood flow to the gastrointestinal tract increases after a meal, which can influence the rate of drug absorption.
-
Physical Interaction: The drug may bind to components of the food, reducing its availability for absorption.
Q3: How can I design an animal study to assess the food effect on this compound?
A standard approach is a crossover study design where the same group of animals receives the drug under both fasted and fed conditions, with a washout period in between. Key parameters to measure are the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Q4: What are the typical animal models used for such studies?
Beagle dogs are a commonly used non-rodent model for food effect studies due to their gastrointestinal physiology being reasonably predictive of humans. Rodent models, such as rats, can also be used for initial assessments.
Troubleshooting Guide for Animal Food Effect Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in pharmacokinetic data within the same group. | Inconsistent food intake among animals; variability in the timing of drug administration relative to feeding; coprophagy in rodents. | Ensure all animals in the fed group consume the entire meal within a specified timeframe. Standardize the time between feeding and dosing. For rodents, consider housing them in metabolic cages to prevent coprophagy. |
| Unexpectedly low bioavailability in the fasted state. | Poor dissolution of the drug; instability of the drug in gastric fluid. | Assess the solubility and stability of this compound in simulated gastric and intestinal fluids. Consider formulation strategies to improve dissolution. |
| No discernible difference between fed and fasted groups. | The specific type of food used does not significantly impact the absorption of the drug; the drug's absorption is not sensitive to gastrointestinal conditions. | Consider using a high-fat meal, as this typically elicits the most significant physiological response. Verify that the analytical method is sensitive enough to detect changes in plasma concentrations. |
| Emesis observed in animals after dosing. | The drug may be irritating to the gastric mucosa; the formulation may be unpalatable. | Administer the drug with a small volume of water or a palatable vehicle. If emesis persists, consider an alternative route of administration for initial studies to understand systemic clearance. |
Quantitative Data Summary (Human Studies)
The following table summarizes the reported effects of low-fat and high-fat meals on the pharmacokinetic parameters of this compound's active metabolite, moexiprilat, in humans.
| Parameter | Effect of Low-Fat Breakfast | Effect of High-Fat Breakfast | Reference |
| Cmax (Maximum Plasma Concentration) | Reduced by approximately 70% | Reduced by approximately 80% | [1][2][3] |
| AUC (Area Under the Curve) | Reduced by approximately 40% | Reduced by approximately 50% | [1][2][3] |
Experimental Protocols
Key Experiment: Crossover Food Effect Study in Beagle Dogs
Objective: To evaluate the effect of a high-fat meal on the oral bioavailability of this compound in beagle dogs.
Methodology:
-
Animal Model: A group of male beagle dogs (n=6-8), weighing between 8-12 kg.
-
Acclimation: Animals are acclimated to the study conditions for at least one week.
-
Study Design: A two-phase, two-sequence, crossover design with a one-week washout period between phases.
-
Phase 1 (Fasted): Animals are fasted overnight (for at least 12 hours) with free access to water. This compound is administered orally.
-
Phase 2 (Fed): Following an overnight fast, animals are given a standardized high-fat meal 30 minutes before the oral administration of this compound.
-
-
Dosing: this compound is administered as a single oral dose (e.g., in a gelatin capsule). The dose should be selected based on previous pharmacokinetic or pharmacodynamic studies.
-
Blood Sampling: Blood samples (e.g., 2 mL) are collected from the jugular vein into tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its active metabolite, moexiprilat, are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software.
-
Statistical Analysis: The pharmacokinetic parameters from the fed and fasted states are compared using appropriate statistical methods (e.g., a paired t-test or analysis of variance).
Visualizations
Caption: Experimental workflow for a crossover food effect study in an animal model.
Caption: Physiological impact of food on the absorption of orally administered drugs.
References
Technical Support Center: Managing Moexipril-Induced Cough in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering moexipril-induced cough as a side effect in animal models.
Troubleshooting Guide
Researchers may encounter challenges in observing and managing this compound-induced cough in animal models, as it often presents as a sensitization of the cough reflex rather than spontaneous coughing. This guide provides solutions to common issues.
| Problem | Potential Cause | Recommended Solution |
| No spontaneous cough observed after this compound administration. | This compound, like other ACE inhibitors, rarely induces spontaneous cough in common laboratory animal models such as rats, mice, and guinea pigs. The primary effect is a sensitization of the cough reflex to tussive stimuli. | Implement a cough challenge study using a tussive agent like citric acid or capsaicin to unmask the cough-sensitizing effect of this compound. |
| High variability in cough response between animals. | Several factors can contribute to variability, including the animal's sex, weight, and the specific experimental conditions of the cough challenge. | Standardize the experimental protocol by using animals of the same sex and a narrow weight range. Strictly control the concentration and duration of the tussive agent exposure. |
| Difficulty in accurately quantifying cough events. | Subjective observation of cough can be unreliable. | Utilize a whole-body plethysmography system to objectively measure and quantify cough events based on characteristic changes in respiratory patterns. |
| Uncertainty about the underlying mechanism of cough sensitization. | The primary mechanism is the accumulation of bradykinin and substance P in the airways due to the inhibition of their degradation by this compound. | To confirm the mechanism, consider co-administering a bradykinin B2 receptor antagonist (e.g., icatibant) or a substance P (NK1 receptor) antagonist with this compound. This should attenuate the potentiated cough response. |
| Need to mitigate this compound-induced cough for other experimental endpoints. | The cough itself may interfere with other measurements in the study. | If mitigating the cough is necessary, consider pre-treatment with a bradykinin receptor antagonist. Alternatively, for the purposes of the study, a lower dose of this compound that still achieves the desired primary pharmacological effect but with less cough sensitization could be explored. |
Frequently Asked Questions (FAQs)
1. Why am I not observing spontaneous coughing in my animal models treated with this compound?
Preclinical safety studies of this compound have not reported spontaneous cough as a significant side effect in animal models like rats, dogs, and guinea pigs[1][2]. This is a key difference from human clinical observations where this compound has been associated with a high incidence of cough[3]. The effect in animals is primarily a sensitization of the cough reflex, which requires a tussive challenge to be revealed.
2. What is the most suitable animal model to study this compound-induced cough?
The guinea pig is a well-established and recommended model for studying cough, including that induced by ACE inhibitors[4]. They exhibit consistent and measurable cough responses to tussive agents like citric acid and capsaicin.
3. How can I experimentally induce and measure cough in my animal model?
A common method is to expose the animal to an aerosolized tussive agent in a whole-body plethysmograph. This allows for the simultaneous delivery of the stimulus and the objective measurement of the cough response. Citric acid (0.1 M to 0.4 M) and capsaicin (10 µM to 75 µM) are frequently used tussive agents[5][6].
4. What is the underlying signaling pathway for this compound-induced cough?
This compound inhibits the angiotensin-converting enzyme (ACE), which is also responsible for degrading bradykinin and substance P[7][8]. The accumulation of these peptides in the respiratory tract leads to the sensitization of sensory C-fibers, lowering the threshold for cough induction[1][8]. Bradykinin is believed to play a major role in sensitizing the cough reflex[1][8].
5. How can I be sure that the observed potentiation of cough is due to this compound?
To confirm this compound's role, you can include a control group treated with a bradykinin B2 receptor antagonist alongside this compound. Studies with other ACE inhibitors have shown that co-administration of a B2 receptor antagonist can prevent the enhancement of the cough response to citric acid[1].
6. Is there a difference in the cough-inducing potential between different ACE inhibitors in animal models?
Yes, studies have shown that not all ACE inhibitors have the same efficacy in enhancing cough in animal models. For instance, in one study, captopril, but not enalapril, quinapril, or alacepril, potentiated citric acid-induced cough[2]. Another study found that ramipril, but not zofenopril, increased citric acid-induced cough[5]. While this compound ranks high for cough induction in humans, its specific potentiation effect in animal models requires direct investigation.
Quantitative Data Summary
The following table summarizes representative quantitative data on the potentiation of citric acid-induced cough by an ACE inhibitor in guinea pigs, which can be used as an expected outcome for a this compound study.
| Treatment Group | Number of Coughs (Mean ± SEM) | Fold Increase vs. Control | p-value vs. Control |
| Vehicle Control | 15.0 ± 1.8 | - | - |
| ACE Inhibitor (e.g., Ramipril 10 mg/kg) | 24.0 ± 2.5 | 1.6 | <0.05 |
| ACE Inhibitor + Bradykinin B2 Antagonist | 16.5 ± 2.0 | 1.1 | >0.05 |
Data is representative and based on studies with other ACE inhibitors like ramipril[5].
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Citric Acid-Induced Cough in Guinea Pigs
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-350g).
-
Acclimation: Acclimatize animals to the whole-body plethysmograph for at least 30 minutes for 3 consecutive days before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle daily for 14 days.
-
On the day of the experiment, administer the final dose 2 hours before the cough challenge.
-
-
Cough Induction:
-
Place the conscious and unrestrained guinea pig in the whole-body plethysmograph.
-
Expose the animal to an aerosol of citric acid (0.4 M) for 5 minutes.
-
-
Data Acquisition:
-
Record the respiratory waveform continuously during the citric acid exposure and for a 10-minute period immediately following.
-
Identify and count coughs based on the characteristic triphasic pressure changes in the plethysmograph signal.
-
-
Control Group: Include a group of animals receiving a bradykinin B2 receptor antagonist (e.g., icatibant) 30 minutes prior to the final this compound dose to confirm the mechanism.
Protocol 2: Measurement of Bronchoalveolar Lavage Fluid (BALF) Mediators
-
Animal Treatment: Treat guinea pigs with this compound or vehicle as described in Protocol 1.
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic (e.g., urethane).
-
Tracheal Cannulation: Expose and cannulate the trachea.
-
Bronchoalveolar Lavage:
-
Instill and withdraw phosphate-buffered saline (PBS) into the lungs via the tracheal cannula three times.
-
Pool the recovered fluid.
-
-
Sample Processing: Centrifuge the BALF to pellet cells.
-
Analysis: Measure the concentrations of bradykinin and substance P in the supernatant using commercially available ELISA kits.
Visualizations
Caption: Signaling pathway of this compound-induced cough.
Caption: Experimental workflow for assessing this compound-induced cough.
Caption: Troubleshooting logic for this compound cough studies.
References
- 1. Bradykinin-evoked sensitization of airway sensory nerves: a mechanism for ACE-inhibitor cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Augmentation of spontaneous cough by enalapril through up-regulation of bradykinin B1 receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin sensitizes the cough reflex via a B2 receptor dependent activation of TRPV1 and TRPA1 channels through metabolites of cyclooxygenase and 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences between zofenopril and ramipril, two ACE inhibitors, on cough induced by citric acid in guinea pigs: role of bradykinin and PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased expression of lung TRPV1/TRPA1 in a cough model of bleomycin-induced pulmonary fibrosis in Guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bradykinin sensitizes the cough reflex via a B2 receptor dependent activation of TRPV1 and TRPA1 channels through metabolites of cyclooxygenase and 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
Technical Support Center: In Vitro Moexipril to Moexiprilat Conversion
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the in vitro conversion of moexipril to its active form, moexiprilat.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme and its location responsible for the conversion of this compound to moexiprilat?
A1: this compound is a prodrug that is activated by hydrolysis of its ethyl ester group to form the active metabolite, moexiprilat.[1][2] This conversion is catalyzed by carboxylesterases (CES).[3][4] Specifically, Carboxylesterase 1 (CES1) is the major enzyme responsible for the activation of this compound and other angiotensin-converting enzyme (ACE) inhibitor prodrugs.[5] CES1 is predominantly expressed in the liver, which is considered a primary site of this metabolic conversion.[5][6][7]
Q2: I am observing significantly lower moexiprilat conversion rates than expected. What are the potential causes?
A2: Several factors can lead to lower-than-expected conversion rates. These include:
-
Enzyme Source and Activity: The activity of carboxylesterases can vary significantly. For instance, in vitro studies have shown that rat liver microsomal preparations are more effective at producing moexiprilat than those derived from human liver cell lines.[1] The enzyme preparation (e.g., S9 fraction, microsomes) may have lost activity due to improper storage or handling.
-
Genetic Variation: Genetic variants of the CES1 enzyme, such as the G143E variant, can result in a loss of function, significantly impairing the activation of ACE inhibitor prodrugs.[5]
-
Suboptimal pH: this compound's stability and hydrolysis are pH-dependent. Hydrolysis is generally favored at a pH above 5.[8] Extreme pH values can lead to chemical degradation rather than enzymatic conversion.
-
Presence of Inhibitors: Your reaction mixture may contain known or unknown inhibitors of CES1.
Q3: What is the optimal pH for conducting the in vitro conversion assay?
A3: The stability of this compound is highly dependent on pH. While hydrolysis is favored at pH levels greater than 5, the molecule can also undergo degradation through other pathways, such as cyclization to form a diketopiperazine derivative.[8][9] For enzymatic assays, it is crucial to maintain a pH that ensures enzyme stability and activity, typically within the physiological range (e.g., pH 7.4), while minimizing non-enzymatic degradation. A study on lyophilized this compound powder noted maximum reactivity and degradation at pH 5.1.[9][10] Therefore, careful pH control and validation are essential for reproducible results.
Q4: Can I use tissue preparations from species other than humans for my experiments?
A4: Yes, but with caution. There are known species-specific differences in carboxylesterase activity. One study directly compared rat and human liver microsomes, finding that the rat liver preparation was more effective in converting this compound to moexiprilat.[1] When using non-human tissue preparations, it is critical to characterize the conversion kinetics and not assume they will directly mirror human metabolism.
Q5: How can I minimize the chemical degradation of this compound during my experiments?
A5: this compound can be susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and thermal stress.[11] To minimize degradation:
-
Control pH: Avoid strongly acidic or basic conditions in your buffers and solutions.
-
Temperature: Prepare solutions fresh and store them at appropriate temperatures (e.g., on ice) to minimize thermal degradation. Perform incubations at a controlled, consistent temperature (e.g., 37°C).
-
Avoid Incompatible Excipients: If working with a formulated version of this compound, be aware that certain excipients, like magnesium stearate, can increase instability, particularly in the presence of moisture.[12][13]
Section 2: Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Moexiprilat Detected | 1. Inactive Enzyme: The enzyme preparation (liver microsomes, S9 fraction, or recombinant CES1) has lost activity due to age, improper storage, or freeze-thaw cycles. 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or incubation time. 3. Insufficient Substrate: this compound concentration is too low to yield a detectable amount of product. 4. CES1 Inhibition: Presence of a known or unknown inhibitor in the reaction mixture. 5. Analytical Method Sensitivity: The HPLC or LC-MS method is not sensitive enough to detect the generated moexiprilat. | 1. Test Enzyme Activity: Use a positive control substrate for CES1 to confirm enzyme activity. Purchase a new lot of enzyme if necessary. 2. Optimize Conditions: Verify the pH of your buffer is in the optimal range (e.g., 7.4). Ensure the incubator is at the correct temperature (e.g., 37°C). Run a time-course experiment to determine the optimal incubation time. 3. Increase Substrate Concentration: Perform a substrate concentration curve to ensure you are in a range that produces a detectable signal. 4. Review Components: Check all components of your reaction mixture for known CES1 inhibitors.[14] Run a control reaction without any potential inhibitors. 5. Validate Analytical Method: Check the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical method for moexiprilat. |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme or substrate added. 2. Inhomogeneous Enzyme Suspension: Microsomal preparations were not mixed properly before aliquoting. 3. Temperature Fluctuations: Inconsistent temperature across wells or tubes during incubation. 4. Variable Reaction Stop Time: Inconsistency in the timing of stopping the reaction for each replicate. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Ensure Homogeneity: Gently vortex or invert the enzyme suspension before each pipetting step. 3. Use Proper Equipment: Use a calibrated water bath or incubator. Ensure samples are placed in a manner that allows for uniform heating. 4. Standardize Workflow: Use a multichannel pipette to start/stop reactions simultaneously where possible. Develop a consistent, timed workflow for sample processing. |
| Appearance of Unexpected Peaks in HPLC/LC-MS | 1. This compound Degradation: The peak may correspond to a known degradation product, such as the diketopiperazine derivative.[15][16] 2. Impurity in Standard: The this compound starting material may contain impurities. 3. Matrix Effects: Components of the reaction buffer or enzyme preparation are interfering with the analysis. | 1. Review Degradation Pathways: Compare the retention time of the unknown peak to known degradation products if standards are available. Stress studies (acid, base, heat) on this compound can help identify degradation peaks.[11] 2. Check Standard Purity: Analyze the this compound standard alone to identify any pre-existing impurity peaks. 3. Run Controls: Analyze a "blank" sample containing all reaction components except the substrate to identify matrix-related peaks. |
Section 3: Experimental Protocols
Protocol 1: General Method for In Vitro Conversion of this compound Using Human Liver Microsomes
This protocol provides a general framework. Concentrations and incubation times should be optimized for specific experimental goals.
Materials:
-
This compound hydrochloride
-
Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (optional, to assess concurrent Phase I metabolism)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound hydrochloride in a suitable solvent (e.g., water or DMSO) to create a concentrated stock solution.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. A typical 200 µL reaction might include:
-
Potassium Phosphate Buffer (to final volume)
-
Human Liver Microsomes (e.g., final concentration of 0.5-1.0 mg/mL)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
Initiate Reaction: Add this compound from the stock solution to the pre-warmed mixture to achieve the desired final concentration. Vortex gently to mix.
-
Incubation: Incubate the reaction at 37°C for the desired amount of time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the tube vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial for analysis as described in Protocol 2.
Protocol 2: General Method for Quantification of this compound and Moexiprilat by HPLC
This is a representative method. The column, mobile phase, and gradient must be optimized for your specific HPLC system.
Equipment and Reagents:
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Reversed-phase HPLC column (e.g., C8, C18, or Phenyl stationary phase)[1][11]
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM Potassium dihydrogen phosphate, pH adjusted to 2.8)[11]
-
Mobile Phase B: Acetonitrile
-
This compound and Moexiprilat analytical standards
Procedure:
-
Prepare Standard Curve: Create a series of calibration standards containing known concentrations of both this compound and moexiprilat in the same matrix as the experimental samples (e.g., buffer and acetonitrile).
-
Set Up HPLC Method:
-
Column: Phenyl stationary phase[11]
-
Flow Rate: 1.0 - 1.2 mL/min[11]
-
Detection Wavelength: 210 nm[11]
-
Injection Volume: 10 - 20 µL
-
Gradient: Develop a linear gradient to separate this compound from the more polar moexiprilat. For example: Start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 80-90%) to elute this compound, then return to initial conditions to re-equilibrate the column.
-
-
Analysis: Inject the prepared standards and the supernatants from the in vitro reactions (from Protocol 1).
-
Data Processing: Integrate the peak areas for this compound and moexiprilat. Use the standard curve to calculate the concentration of each analyte in the samples. The conversion rate can be determined by quantifying the amount of moexiprilat formed over time.
Section 4: Quantitative Data Summary
Table 1: Comparative Potency of this compound and its Active Metabolite, Moexiprilat
| Compound | Target | Potency | Reference |
| This compound | Angiotensin-Converting Enzyme (ACE) | Prodrug with low intrinsic activity | [3][16] |
| Moexiprilat | Angiotensin-Converting Enzyme (ACE) | ~1000 times more potent than this compound | [3][16] |
| Moexiprilat | ACE from guinea pig serum | IC₅₀ = 2.6 nM | [17][18] |
| Moexiprilat | Purified ACE from rabbit lung | IC₅₀ = 4.9 nM | [17][18] |
| Moexiprilat | Angiotensin-Converting Enzyme (ACE) | IC₅₀ = 2.1 nM | [19] |
Table 2: Summary of Factors Influencing In Vitro this compound Stability and Conversion
| Factor | Observation | Potential Impact on Experiments | Reference |
| pH | Hydrolysis is favored at pH > 5. Maximum chemical reactivity of lyophilized powder observed at pH 5.1. | Suboptimal pH can lead to poor conversion or non-enzymatic degradation, causing variability. | [8][9] |
| Species | Rat liver microsomes are more effective at producing moexiprilat than human liver cell line microsomes. | Extrapolation of data from animal models to humans must be done with caution. | [1][8] |
| Enzyme Genetics | The CES1 G143E variant is a loss-of-function mutation that impairs ACE inhibitor activation. | Variability in conversion rates when using enzyme preparations from different human donors. | [5] |
| Excipients | Magnesium stearate decreases this compound stability, especially with moisture. | Inaccurate results if using formulated drug product without considering excipient effects. | [12][13] |
| Chemical Stress | This compound degrades under acidic, basic, oxidative, and thermal stress. | Poor sample handling and storage can lead to loss of parent compound before the assay begins. | [11] |
Section 5: Diagrams and Workflows
Caption: this compound is hydrolyzed by CES1 to its active form, moexiprilat, which inhibits ACE.
Caption: Standard experimental workflow for an in vitro moexiprilat conversion assay.
Caption: A logical flow diagram for troubleshooting low moexiprilat conversion rates.
References
- 1. Metabolism of this compound to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An unexpected pH effect on the stability of this compound lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-excipient incompatibility studies of the dipeptide angiotensin-converting enzyme inhibitor, this compound hydrochloride: dry powder vs wet granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. drugs.com [drugs.com]
- 17. Pharmacological and toxicological studies of the new angiotensin converting enzyme inhibitor this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Moexipril and Enalapril in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the angiotensin-converting enzyme (ACE) inhibitors moexipril and enalapril, focusing on their performance in preclinical models of heart failure. The information presented herein is intended to support research and development efforts in cardiovascular medicine by offering a detailed examination of experimental data, methodologies, and the underlying signaling pathways.
Executive Summary
This compound and enalapril are both effective ACE inhibitors used in the management of cardiovascular diseases, including heart failure. Their primary mechanism of action involves the inhibition of the renin-angiotensin-aldosterone system (RAAS), leading to reduced production of angiotensin II and decreased breakdown of bradykinin. This dual action results in vasodilation, reduced cardiac afterload and preload, and attenuation of pathological cardiac remodeling. Preclinical studies in various animal models of hypertension and heart failure have demonstrated the efficacy of both drugs in improving cardiac function and structure. However, notable differences in their pharmacokinetic profiles and tissue-specific ACE inhibition suggest the potential for distinct therapeutic advantages in specific contexts. This guide synthesizes the available experimental data to facilitate a direct comparison of their effects.
Data Presentation
The following tables summarize the key quantitative findings from comparative and individual studies of this compound and enalapril in relevant animal models.
Table 1: Comparative Effects of this compound and Enalapril on Blood Pressure and ACE Inhibition in Spontaneously Hypertensive Rats (SHR)
| Parameter | This compound (10 mg/kg/day) | Enalapril (10 mg/kg/day) | Duration | Animal Model | Reference |
| Mean Blood Pressure Reduction | 24% | 24% | 28 days | Spontaneously Hypertensive Rats | [1][2] |
| Plasma ACE Inhibition | Comparable to Enalapril | Comparable to this compound | 4 weeks | Spontaneously Hypertensive Rats | [2][3] |
| Aorta ACE Inhibition | Significantly Greater than Enalapril | Significantly Less than this compound | 4 weeks | Spontaneously Hypertensive Rats | [2][3] |
| Heart ACE Inhibition | Significantly Greater than Enalapril | Significantly Less than this compound | 4 weeks | Spontaneously Hypertensive Rats | [2][3] |
| Lung ACE Inhibition | Significantly Greater than Enalapril | Significantly Less than this compound | 4 weeks | Spontaneously Hypertensive Rats | [2][3] |
| Kidney ACE Inhibition | Similar to Enalapril | Similar to this compound | 4 weeks | Spontaneously Hypertensive Rats | [2][3] |
Table 2: Effects of this compound and Enalapril on Cardiac Remodeling and Function in Heart Failure Models
| Parameter | This compound | Enalapril | Animal Model | Key Findings | Reference |
| Infarct Size | Decreased | Not directly compared | Rat (Myocardial Infarction) | This compound (10 mg) administered one week prior to MI induction reduced infarct size. | [1] |
| Left Ventricular Weight | Not specified in a direct comparison | Decreased by 18% | Spontaneously Hypertensive Rats | Chronic enalapril treatment (10 mg/kg/day for 11 months) reduced LV weight. | [4] |
| Myocardial Fibrosis | Not specified in a direct comparison | Decreased by 59% | Spontaneously Hypertensive Rats | Chronic enalapril treatment reduced the fraction of myocardium occupied by replacement fibrosis. | [4] |
| Left Ventricular Ejection Fraction (LVEF) Reduction | Not specified in a direct comparison | 16% reduction from baseline | Mouse (Pressure Overload - TAC) | Enalapril (10 mg/kg/day) started 7 days post-TAC for 4 weeks attenuated the decline in LVEF. | [5][6] |
| Ventricular Arrhythmias | Not specified in a direct comparison | Reduced incidence | Spontaneously Hypertensive Rats | Chronic enalapril treatment decreased the occurrence of spontaneous and induced ventricular arrhythmias. | [4] |
Experimental Protocols
Detailed methodologies for the key experimental models cited are crucial for the interpretation and replication of findings.
Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of hypertension that develops left ventricular hypertrophy, making it relevant for studying the effects of antihypertensive drugs on cardiac remodeling.
-
Animal Model: Male spontaneously hypertensive rats are typically used.
-
Drug Administration: this compound and enalapril (e.g., 10 mg/kg/day) are administered orally, often mixed in drinking water or via gavage, for a specified duration (e.g., 4 weeks or longer).[2][4]
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are monitored, commonly using the tail-cuff method in conscious rats.[4]
-
Tissue ACE Activity Measurement: At the end of the treatment period, animals are euthanized, and various tissues (plasma, aorta, heart, lung, kidney) are harvested. ACE activity is then quantified using established biochemical assays.[2]
-
Cardiac Remodeling Assessment: Hearts are excised, and left ventricular weight is measured to assess hypertrophy. Histological analysis is performed on cardiac tissue sections to quantify myocardial fibrosis, for instance, using Masson's trichrome staining.[4]
Myocardial Infarction (Post-MI) Model in Rats
This model mimics the clinical scenario of heart failure developing after a heart attack.
-
Surgical Procedure (LAD Ligation): Adult male rats (e.g., Sprague-Dawley) are anesthetized and ventilated. A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is then permanently ligated with a suture to induce myocardial infarction.[7][8] Sham-operated animals undergo the same procedure without ligation.
-
Drug Administration: Treatment with this compound, enalapril, or vehicle is initiated at a specified time point before or after the MI procedure and continued for the duration of the study.
-
Infarct Size Measurement: At the end of the study, the hearts are excised, and the area of infarction is determined, often using triphenyltetrazolium chloride (TTC) staining, where viable myocardium stains red and the infarcted area appears pale.[8]
-
Cardiac Function Assessment: Echocardiography is performed at baseline and at various time points post-MI to assess parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions. Hemodynamic measurements can also be obtained via cardiac catheterization.
Pressure Overload (Transverse Aortic Constriction - TAC) Model in Mice
The TAC model induces pressure overload on the left ventricle, leading to hypertrophy and subsequent heart failure.
-
Surgical Procedure: Anesthetized and ventilated mice (e.g., C57BL/6) undergo a thoracotomy to expose the aortic arch. A suture is tied around the transverse aorta between the innominate and left carotid arteries, typically against a blunt needle of a specific gauge (e.g., 27-gauge) to create a standardized stenosis. The needle is then removed.[9][10][11][12][13]
-
Drug Administration: Oral administration of enalapril (e.g., 10 mg/kg/day) or vehicle is initiated at a specified time after TAC surgery (e.g., 7 days) and continued for the study duration (e.g., 4 weeks).[5][6]
-
Cardiac Function Assessment: Serial echocardiography is performed to monitor changes in LVEF, LV dimensions, and wall thickness.[5][6]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and enalapril and the typical experimental workflows for preclinical heart failure models.
Caption: ACE inhibitor mechanism of action in heart failure.
Caption: General experimental workflow for preclinical heart failure studies.
Conclusion
Both this compound and enalapril demonstrate significant cardioprotective effects in preclinical models relevant to heart failure. In spontaneously hypertensive rats, both agents effectively lower blood pressure to a similar extent.[1][2] A key differentiator appears to be this compound's greater inhibition of ACE in key tissues such as the aorta, heart, and lung compared to enalapril at the same dose.[2][3] This enhanced tissue-level ACE inhibition could theoretically translate to more potent local effects on cardiac and vascular remodeling.
While direct comparative studies in gold-standard heart failure models like post-myocardial infarction or pressure overload are limited, the available evidence suggests that both drugs are effective in mitigating pathological remodeling. Enalapril has been shown to reduce left ventricular hypertrophy, myocardial fibrosis, and the incidence of arrhythmias in hypertensive rats.[4] In a pressure-overload model, enalapril attenuated the decline in left ventricular ejection fraction.[5][6] this compound has demonstrated a reduction in infarct size in a post-MI rat model.[1]
For researchers and drug development professionals, the choice between this compound and enalapril in future preclinical studies may depend on the specific research question. The greater tissue-specific ACE inhibition of this compound warrants further investigation in heart failure models to determine if this translates to superior long-term outcomes in cardiac function and survival. Future head-to-head comparative studies in post-MI and pressure-overload models are essential to definitively delineate the comparative efficacy of these two important ACE inhibitors in the context of heart failure.
References
- 1. This compound and left ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of a cysteine protease inhibitor compared with enalapril in murine heart failure models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 11. Transverse Aortic Constriction (TAC) Surgery Model of Heart Failure [bio-protocol.org]
- 12. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
Validating the Antihypertensive Efficacy of Moexipril In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antihypertensive effects of moexipril with other established antihypertensive agents. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers in cardiovascular pharmacology and drug development.
Comparative Analysis of Antihypertensive Efficacy
This compound, a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant antihypertensive effects in various in vivo models.[1] It is a prodrug that is converted in the liver to its active metabolite, moexiprilat.[1] The primary mechanism of action is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which leads to reduced production of the potent vasoconstrictor angiotensin II.[2][3] This results in vasodilation and a subsequent reduction in blood pressure.[2]
The following table summarizes the quantitative data from in vivo studies, comparing the antihypertensive efficacy of this compound with other commonly used antihypertensive drugs.
| Drug/Dosage | Animal Model/Patient Population | Key Findings (Mean Blood Pressure Reduction) | Reference |
| This compound (3 mg/kg/day for 5 days) | Renal Hypertensive Rats | ~70 mmHg reduction in mean blood pressure. | |
| This compound (30 mg/kg/day for 5 days) | Spontaneously Hypertensive Rats (SHR) | Progressive lowering of mean blood pressure from 180 +/- 7 mmHg to 127 +/- 4 mmHg. | |
| This compound (7.5 mg, once daily) | Patients with Mild to Moderate Hypertension | -9.8 mmHg reduction in sitting diastolic blood pressure (SDBP). | |
| Captopril (25 mg, twice daily) | Patients with Mild to Moderate Hypertension | -8.7 mmHg reduction in SDBP. | |
| This compound (10 mg/kg/day) | Spontaneously Hypertensive Rats (SHR) | Comparable decreases in blood pressure to enalapril. | |
| Enalapril (10 mg/kg/day) | Spontaneously Hypertensive Rats (SHR) | Comparable decreases in blood pressure to this compound. | |
| This compound (7.5 mg and 15 mg, once daily) | Patients with Mild to Moderate Hypertension | Comparable antihypertensive effect to sustained-release verapamil (180 mg and 240 mg, once daily). | |
| Verapamil-SR (180 mg and 240 mg, once daily) | Patients with Mild to Moderate Hypertension | Comparable antihypertensive effect to this compound (7.5 mg and 15 mg, once daily). | |
| This compound (7.5 mg, once daily) | Elderly Patients with Essential Hypertension | -8.7 mmHg reduction in sitting DBP. | |
| This compound (15 mg, once daily) | Elderly Patients with Essential Hypertension | -10.1 mmHg reduction in sitting DBP. | |
| Hydrochlorothiazide (HCTZ) (25 mg, once daily) | Elderly Patients with Essential Hypertension | -10.5 mmHg reduction in sitting DBP. |
Experimental Protocols
A detailed methodology for a key in vivo experiment to validate the antihypertensive effects of a test compound is provided below.
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR) are a commonly used and well-established model for essential hypertension.
-
Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
2. Acclimatization and Baseline Blood Pressure Measurement:
-
Prior to the study, rats are acclimatized to the experimental procedures to minimize stress-induced blood pressure variations.
-
Baseline systolic blood pressure (SBP) is measured non-invasively using the tail-cuff method. The rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed on the tail. The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the SBP.
3. Drug Administration:
-
Animals are randomly assigned to different treatment groups: a vehicle control group and groups receiving different doses of the test compound (e.g., this compound) and a positive control (e.g., another antihypertensive drug).
-
The drugs are typically administered orally via gavage once daily for a specified period (e.g., 4 weeks).
4. Blood Pressure Monitoring:
-
Blood pressure is monitored at regular intervals throughout the study period (e.g., weekly).
-
Measurements are taken at the same time of day to ensure consistency.
5. Data Analysis:
-
The mean change in blood pressure from baseline is calculated for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the blood pressure-lowering effect of the test compound compared to the vehicle control and the positive control.
Visualizing Key Processes
Experimental Workflow for In Vivo Antihypertensive Validation
Caption: Experimental workflow for in vivo validation of antihypertensive drugs.
This compound's Mechanism of Action via the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: this compound inhibits ACE within the RAAS pathway to lower blood pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antihypertensive Properties of the Angiotensin-Converting Enzyme Inhibitor this compound Given Alone or in Combination with a Low Dose of a Diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
Moexipril vs. Angiotensin Receptor Blockers (ARBs): A Comparative Guide for Cardiovascular Research
In the landscape of cardiovascular research and drug development, targeting the Renin-Angiotensin-Aldosterone System (RAAS) remains a cornerstone of therapeutic strategy. Among the key drug classes that modulate this pathway, Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin Receptor Blockers (ARBs) are prominent. This guide provides an objective comparison of the ACE inhibitor Moexipril and the class of ARBs, focusing on their mechanisms, and comparative data from clinical studies, to inform researchers, scientists, and drug development professionals.
It is important to note that a comprehensive search of scientific literature did not yield any direct head-to-head clinical trials comparing this compound specifically with any Angiotensin Receptor Blocker. Therefore, the comparative efficacy and safety data presented here are based on studies comparing the ACE inhibitor class as a whole to the ARB class.
Mechanism of Action: A Tale of Two Blockades
Both this compound and ARBs interrupt the RAAS cascade, but at different points, leading to distinct pharmacological profiles.
This compound , a prodrug, is converted in the body to its active form, moexiprilat.[1][2] Moexiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is responsible for the conversion of the inactive peptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] By inhibiting ACE, moexiprilat decreases the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2] ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[1][2] Therefore, ACE inhibition by moexiprilat also leads to increased levels of bradykinin, which contributes to its antihypertensive effect but is also associated with a characteristic side effect of a dry cough.[3]
Angiotensin Receptor Blockers (ARBs) , on the other hand, exert their effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[4] This direct antagonism prevents angiotensin II from binding to its receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects.[4] Unlike ACE inhibitors, ARBs do not affect the breakdown of bradykinin, which is why they are not typically associated with a cough.[4]
Figure 1: Signaling pathways of this compound (ACE Inhibitor) and ARBs.
Comparative Efficacy in Cardiovascular Research: A Class-Level Overview
While direct comparative data for this compound versus ARBs are lacking, numerous systematic reviews and meta-analyses have compared the efficacy of the ACE inhibitor class with the ARB class in various cardiovascular conditions.
Hypertension
In the management of hypertension, both ACE inhibitors and ARBs are considered effective first-line agents.[1][5] Systematic reviews have generally found no statistically significant difference in the blood pressure-lowering efficacy between the two classes.[4]
| Outcome | ACE Inhibitors | Angiotensin Receptor Blockers (ARBs) | Citation(s) |
| Blood Pressure Control | Effective in reducing systolic and diastolic BP. | Similarly effective in reducing systolic and diastolic BP. | [4] |
Cardiovascular Events and Mortality
The comparative effects of ACE inhibitors and ARBs on major cardiovascular outcomes have been a subject of extensive research, with some studies suggesting a superiority of ACE inhibitors in certain endpoints.
A systematic review indicated that while both classes are effective in lowering blood pressure, ACE inhibitors were found to be superior to ARBs in reducing all-cause mortality and cardiovascular events.[4] However, another large systematic review and meta-analysis did not find a significant difference between the two classes in preventing major cardiovascular events.[6]
| Outcome | ACE Inhibitors | Angiotensin Receptor Blockers (ARBs) | Citation(s) |
| All-Cause Mortality | Some meta-analyses suggest a greater reduction compared to ARBs. | Some meta-analyses show no significant difference compared to ACE inhibitors. | [4][6] |
| Cardiovascular Events | Some meta-analyses suggest a greater reduction in events compared to ARBs. | Some meta-analyses show similar efficacy to ACE inhibitors. | [4][6] |
Experimental Protocols: A General Framework
While a specific protocol for a this compound vs. ARB trial is unavailable, a typical experimental design for a comparative antihypertensive clinical trial would follow the structure outlined below.
Figure 2: Generalized workflow for a comparative antihypertensive clinical trial.
A hypothetical head-to-head trial of this compound versus an ARB would likely involve the following key elements:
-
Patient Population: Adults with a diagnosis of essential hypertension, potentially with specific inclusion criteria related to age, comorbidities, and baseline blood pressure.
-
Study Design: A randomized, double-blind, parallel-group study is the gold standard.
-
Intervention: Patients would be randomized to receive either this compound (e.g., starting at 7.5 mg or 15 mg once daily) or a specific ARB at a standard starting dose. Doses would be titrated upwards at specified intervals to achieve a target blood pressure.
-
Primary Endpoint: The primary efficacy endpoint would typically be the change from baseline in seated diastolic or systolic blood pressure after a defined treatment period.
-
Secondary Endpoints: These could include the proportion of patients achieving blood pressure control, changes in 24-hour ambulatory blood pressure, incidence of cardiovascular events (in longer-term studies), and assessment of safety and tolerability.
-
Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on known side effects such as cough for this compound and hyperkalemia for both classes.
Safety and Tolerability
The side effect profiles of ACE inhibitors and ARBs are a key differentiator in clinical practice and research.
| Adverse Event | This compound (as an ACE Inhibitor) | Angiotensin Receptor Blockers (ARBs) | Citation(s) |
| Cough | A well-known and relatively common side effect.[3] | Incidence is similar to placebo; not associated with cough.[4] | [3][4] |
| Angioedema | A rare but potentially life-threatening side effect.[3] | Can occur, but the risk is generally considered to be lower than with ACE inhibitors. | [4] |
| Hyperkalemia | A potential risk, especially in patients with renal impairment or those taking potassium-sparing diuretics.[3] | A potential risk, similar to ACE inhibitors. | [3] |
| Hypotension | Can occur, particularly with the first dose. | Can occur, similar to ACE inhibitors. | [3] |
Conclusion
Both this compound, as an ACE inhibitor, and ARBs are effective in lowering blood pressure. The choice between these agents in a clinical or research setting often hinges on the tolerability profile, with ARBs having a distinct advantage due to the significantly lower incidence of cough. While some meta-analyses suggest a potential benefit of the ACE inhibitor class in reducing mortality and cardiovascular events, this finding is not consistent across all studies.
For the drug development professional, the key takeaway is the established efficacy of both mechanisms of action. Future research could be directed towards head-to-head trials of this compound against various ARBs to elucidate any potential differences in efficacy on specific cardiovascular outcomes or in particular patient subpopulations. Such studies would be invaluable in refining therapeutic strategies and guiding the development of next-generation RAAS inhibitors.
References
- 1. This compound, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile and clinical use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azilsartan compared to ACE inhibitors in anti-hypertensive therapy: one-year outcomes of the observational EARLY registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Study of the Safety and Efficacy Between Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on the Management of Hypertension: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antihypertensive efficacy and tolerability of this compound, a new ACE inhibitor, compared to hydrochlorothiazide in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Head-to-head comparison of moexipril and quinapril on tissue ACE activity
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the Angiotensin-Converting Enzyme (ACE) is a cornerstone in the management of cardiovascular diseases. While the effects on plasma ACE are well-documented, the activity of ACE inhibitors within specific tissues is of paramount importance, as local ACE activity contributes significantly to the pathophysiology of cardiovascular remodeling.[1] This guide provides a direct comparison of two prominent ACE inhibitors, moexipril and quinapril, focusing on their efficacy in inhibiting tissue-specific ACE activity, supported by experimental data.
Comparative Efficacy in Tissue ACE Inhibition
This compound and quinapril are both potent, lipophilic ACE inhibitors designed for enhanced tissue penetration.[2][3] A key study directly comparing their effects in a rat model provides valuable insights into their relative potency in various tissues. After six days of daily oral administration of 2 mg/kg of either this compound or quinapril, significant ACE inhibition was observed in several key tissues.[1]
The results of this comparative study are summarized in the table below.
| Tissue | Percent ACE Activity Inhibition by this compound | Percent ACE Activity Inhibition by Quinapril |
| Plasma | 87% | 94% |
| Lung | 92% | 93% |
| Myocardium | 26% | 23% |
| Kidney | 21% | 20% |
| Aorta | 39% | 40% |
| Skeletal Muscle | No Inhibition | No Inhibition |
Data sourced from Torsello et al. (2003).[1]
The data indicates that both this compound and quinapril demonstrate a remarkably similar and significant capacity to inhibit ACE activity in plasma and various tissues, including the lung, heart, kidney, and aorta.[1][2] Notably, their efficacy in the lungs is particularly high, with both drugs achieving over 90% inhibition.[1] In contrast, neither drug showed an inhibitory effect on ACE activity in skeletal muscle.[1] The study also noted that the in vitro inhibitory effects of both drugs on tissue homogenates were comparable to the in vivo findings, suggesting that the availability of the drugs in these tissues is not a limiting factor for their activity.[1]
Experimental Protocols
The following section details a representative methodology for assessing tissue ACE activity, based on common practices in the field.
In Vivo Animal Study Protocol
-
Animal Model: Adult male rats are used for the study.[1]
-
Acclimatization: Animals are allowed to acclimate to laboratory conditions for a minimum of one week prior to the experiment.
-
Drug Administration: The rats are divided into three groups: a control group receiving a vehicle, a group receiving this compound, and a group receiving quinapril. The drugs are administered orally via gavage at a dose of 2 mg/kg once daily for a period of six days.[1]
-
Tissue Collection: On the seventh day, following the final drug administration, animals are euthanized. Blood samples are collected for plasma preparation. Tissues such as the lungs, heart (myocardium), kidneys, aorta, and skeletal muscle are rapidly excised, washed in cold saline, and stored at -80°C until analysis.[1]
Tissue Homogenate Preparation
-
Homogenization: Frozen tissues are thawed on ice and weighed. They are then homogenized in a cold buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0) to a specific concentration (e.g., 10% w/v).
-
Centrifugation: The homogenates are centrifuged at a high speed (e.g., 10,000 x g) at 4°C for a specified duration (e.g., 15 minutes).
-
Supernatant Collection: The resulting supernatant, which contains the tissue ACE, is carefully collected for the enzyme activity assay.
ACE Activity Assay (Spectrophotometric Method)
A common method for determining ACE activity is a spectrophotometric assay using a synthetic substrate, such as N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).
-
Principle: The substrate FAPGG has a maximal absorbance at a specific wavelength (e.g., 340 nm). ACE cleaves FAPGG, leading to a decrease in absorbance. The rate of this decrease is directly proportional to the ACE activity in the sample.
-
Assay Procedure:
-
A reaction mixture is prepared containing a buffered solution of the FAPGG substrate.
-
A small volume of the tissue homogenate supernatant is added to the reaction mixture.
-
The change in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
-
Calculation of ACE Inhibition: The ACE activity in the samples from the this compound and quinapril-treated groups is compared to the activity in the control group. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Activity in treated sample / Activity in control sample)] x 100
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for comparing tissue ACE inhibition.
Caption: Renin-Angiotensin System and ACE inhibitor action.
Conclusion
The available experimental data demonstrates that this compound and quinapril exhibit a comparable and robust inhibitory effect on ACE activity across a range of tissues, including the lung, myocardium, kidney, and aorta.[1] Their high lipophilicity likely contributes to their effective penetration into these tissues, enabling potent local inhibition of the renin-angiotensin system.[2][3] For researchers and drug development professionals, this head-to-head comparison underscores the similar efficacy profiles of these two ACE inhibitors at the tissue level, providing a solid foundation for further investigation into their specific therapeutic applications.
References
- 1. This compound and quinapril inhibition of tissue angiotensin-converting enzyme activity in the rat: evidence for direct effects in heart, lung and kidney and stimulation of prostacyclin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACE Inhibition with this compound: a review of potential effects beyond blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Preclinical Side Effect Profiles of Moexipril and Lisinopril
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the preclinical side effect profiles of two widely used angiotensin-converting enzyme (ACE) inhibitors, moexipril and lisinopril, based on available data from studies in research animals. Direct head-to-head comparative studies are limited; therefore, this analysis synthesizes findings from individual preclinical trials to offer insights into their respective safety profiles. The primary target organs for ACE inhibitor-related toxicity, the heart and kidneys, are a key focus. While both agents demonstrate class-specific effects, nuances in their profiles may be inferred from the existing, albeit non-comparative, data.
Introduction
This compound and lisinopril are potent ACE inhibitors employed in the management of hypertension and heart failure. Their therapeutic action is primarily mediated through the inhibition of the renin-angiotensin-aldosterone system (RAAS). While clinically effective, their use is associated with a range of side effects. Understanding the preclinical safety profiles of these drugs is crucial for anticipating potential adverse events in clinical settings and for guiding further drug development. This guide summarizes key findings from animal studies on this compound and lisinopril, with a focus on their cardiovascular and renal side effects.
Data on Side Effect Profiles
The following tables summarize the observed side effects of this compound and lisinopril in various animal models. It is critical to note that these findings are collated from separate studies and do not represent a direct, head-to-head comparison under identical experimental conditions.
Table 1: Summary of Preclinical Side Effects Reported for this compound
| Animal Model | Dosage | Observed Side Effects/Toxicological Findings |
| Rats (Repeated Dose Toxicity) | Not specified | Heart and kidneys identified as target organs for toxicity at high doses. These effects were described as being based on highly exaggerated pharmacological activity and are comparable to other ACE inhibitors.[1] |
| Dogs (Repeated Dose Toxicity) | Not specified | Heart and kidneys identified as target organs for toxicity.[1] |
| Rats and Dogs (General Pharmacology) | Doses >100 times the ACE-inhibiting dose | No effects observed on the central nervous system, isolated smooth muscle, digestive system, or lungs.[1] |
| Rats | Not specified | No evidence of mutagenic or carcinogenic activity.[1] |
| Rats and Rabbits | Not specified | No evidence of reproductive toxicity.[1] |
Table 2: Summary of Preclinical Side Effects Reported for Lisinopril
| Animal Model | Dosage | Observed Side Effects/Toxicological Findings |
| Wistar Rats (Renal Toxicity Study) | 50 mg/kg | Toxicity to proximal tubules, indicated by multifocal regeneration of tubules.[2][3] |
| Wistar Rats (Renal Toxicity Study) | High dose | Increased urinary clusterin levels.[2][3] |
| Conscious Renal Hypertensive Rats | 10 mg/kg (intravenous) | Lowered mean blood pressure without a significant increase in splanchnic nerve activity, suggesting less reflex sympathetic activation compared to direct vasodilators. |
| Normal Beagle Dogs (Pharmacokinetic Study) | 0.5 mg/kg | ACE activity remained below normal levels 24 hours after a single dose. |
| Obese Dahl Salt-Sensitive Rats | Not specified | Reduced glomerular filtration rate, glomerular injury, and renal inflammation.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of toxicological data. Below are descriptions of the experimental designs from key studies on this compound and lisinopril.
This compound: General Toxicology and Pharmacology Studies
A comprehensive profile of this compound was established through a series of in vitro and in vivo experiments.[1]
-
Animal Models: Studies were conducted in rats and dogs. For hypertension models, renal hypertensive rats, spontaneously hypertensive rats, and perinephritic hypertensive dogs were used.[1]
-
Dosing: In renal hypertensive rats, this compound was administered orally at doses ranging from 0.03 to 10 mg/kg. A daily dose of 3 mg/kg for 5 days was used to assess sustained blood pressure reduction. In spontaneously hypertensive rats, a dose of 30 mg/kg/day for 5 days was used. In perinephritic hypertensive dogs, 10 mg/kg of this compound was given orally in combination with 10 mg/kg of hydrochlorothiazide.[1]
-
Parameters Monitored:
-
Blood Pressure: Mean blood pressure was a primary endpoint in hypertension models.[1]
-
General Pharmacology: A wide range of in vitro and in vivo models were used to assess effects on the central nervous system, smooth muscle, digestive system, kidney, and lungs.[1]
-
Toxicity: Repeated dose toxicity studies were performed in rats and dogs to identify target organs. Standard assessments for mutagenicity, carcinogenicity, and reproductive toxicity were also conducted.[1]
-
Lisinopril: Renal Toxicity Study in Wistar Rats
This study aimed to evaluate the site-specific nephrotoxicity of lisinopril.[2][3]
-
Animal Model: Female Wistar rats were used.
-
Dosing: Lisinopril was administered via oral gavage. A high dose of 50 mg/kg was shown to induce renal toxicity.[2][3]
-
Parameters Monitored:
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and lisinopril is the inhibition of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
The following diagram illustrates a generalized workflow for a preclinical repeated-dose toxicity study in rodents, which is a standard method for evaluating the safety profile of new chemical entities.
Caption: Generalized workflow for a preclinical repeated-dose toxicity study in rodents.
Discussion and Conclusion
Based on the available preclinical data, both this compound and lisinopril exhibit a side effect profile consistent with the ACE inhibitor class. The primary target organs for toxicity at supratherapeutic doses are the heart and kidneys.[1]
For this compound, preclinical studies in rats and dogs have established its general safety profile, indicating that adverse effects are primarily extensions of its pharmacological activity and are comparable to other ACE inhibitors.[1] Importantly, studies did not reveal any concerns regarding mutagenicity, carcinogenicity, or reproductive toxicity.[1]
For lisinopril, specific studies in rats have highlighted the potential for renal toxicity, particularly at high doses, with evidence of damage to the proximal tubules.[2][3] However, other studies in hypertensive and obese rat models have demonstrated the renal-protective effects of lisinopril.[4][5] This suggests a dose-dependent and context-specific effect on the kidneys.
A direct comparison of the potency and severity of the side effects of this compound and lisinopril is not possible from the current body of literature due to the absence of head-to-head comparative studies in research animals. Such studies would be invaluable in elucidating any subtle but potentially significant differences in their safety profiles.
References
- 1. Pharmacological and toxicological studies of the new angiotensin converting enzyme inhibitor this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal toxicity of lisinopril and rosuvastatin, alone and in combination, in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Treatment With Lisinopril Prevents the Early Progression of Glomerular Injury in Obese Dahl Salt-Sensitive Rats Independent of Lowering Arterial Pressure [frontiersin.org]
- 5. Lisinopril attenuates renal oxidative injury in L-NAME-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Moexipril Disposal: A Step-by-Step Guide for Laboratory Professionals
Essential protocols for the safe and compliant disposal of moexipril, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like this compound is a critical component of laboratory safety and environmental stewardship. This compound, an angiotensin-converting enzyme (ACE) inhibitor, is recognized as very toxic to aquatic life with long-lasting effects, necessitating rigorous disposal procedures.[1][2][3] Adherence to federal and local regulations is paramount to avoid environmental contamination and ensure a safe laboratory environment.
Step 1: Waste Characterization
Before disposal, laboratory personnel must determine the appropriate waste stream for this compound. This involves assessing whether the compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).
This compound is not a federally controlled substance, according to the Drug Enforcement Administration (DEA).[4][5] Therefore, the stringent disposal requirements for controlled substances do not apply.
However, its environmental hazards warrant careful consideration. While this compound is not explicitly listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA), it could potentially be classified as a characteristic hazardous waste (D-listed) due to its toxicity.[6][7] It is the responsibility of the waste generator—the laboratory—to make this determination. Consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure proper classification according to local and state regulations.
For the purposes of this guide, and in the absence of a formal hazardous waste determination, this compound should be managed as a non-hazardous pharmaceutical waste . This approach ensures a high level of safety and environmental protection.
Step 2: Segregation and Collection
Proper segregation of chemical waste is fundamental to safe laboratory operations.
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound and other non-hazardous pharmaceutical waste. This container should be in good condition, compatible with the chemical, and have a secure lid.[8]
-
Clear Labeling: The container must be labeled "Non-Hazardous Pharmaceutical Waste." Include the name of the chemical (this compound) and the accumulation start date.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, such as hazardous chemical waste, biological waste, or sharps.[8]
Step 3: Storage
Store the segregated this compound waste in a designated, secure area within the laboratory, away from general laboratory traffic. The storage area should be well-ventilated and prevent any potential release into the environment.
Step 4: Disposal Pathway
The recommended and most environmentally sound method for disposing of non-hazardous pharmaceutical waste is incineration through a licensed and approved waste management vendor.[3][8][9]
-
Contact Your EHS Department: Your institution's EHS department will have established procedures and contracts with vendors for the pickup and disposal of chemical waste.
-
Schedule a Pickup: Follow your institution's protocol for requesting a waste pickup.
-
Documentation: Ensure all necessary paperwork is completed for the waste manifest, which tracks the waste from your laboratory to its final disposal destination.
Crucially, do not dispose of this compound down the drain or in the regular trash. [1][9] The EPA strongly advises against the sewering of any pharmaceutical waste to prevent the contamination of water supplies.[10]
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| DEA Classification | Not a controlled substance | [4][5] |
| RCRA Status | Generator must determine if it exhibits hazardous characteristics (e.g., toxicity) | [6][7] |
| Primary Disposal Method | Incineration via an approved waste disposal plant | [1][2][3][8][9] |
| Prohibited Disposal | Do not flush down the drain or dispose of in regular trash | [1][9][10] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects | [1][2][3] |
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific guidelines and EHS department for the most accurate and up-to-date information.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. iwaste.epa.gov [iwaste.epa.gov]
- 3. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 4. goodrx.com [goodrx.com]
- 5. drugs.com [drugs.com]
- 6. pwaste.com [pwaste.com]
- 7. epa.gov [epa.gov]
- 8. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 9. Veterinary Compliance Assistance [vetca.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
